4-Isopropylcatechol
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
4-propan-2-ylbenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-6(2)7-3-4-8(10)9(11)5-7/h3-6,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVMDJWLFVQZAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175643 | |
| Record name | 4-Isopropylcatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138-43-4 | |
| Record name | 4-Isopropylcatechol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2138-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isopropylcatechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002138434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-ISOPROPYLCATECHOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62676 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Isopropylcatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-isopropylpyrocatechol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.713 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ISOPROPYLCATECHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE856V0X6N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Isopropylcatechol: A Technical Guide to its Mechanism of Action in Melanocytes
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Isopropylcatechol (4-IPC) is a potent depigmenting agent known for its selective cytotoxicity towards melanocytes. This technical guide provides an in-depth analysis of the current understanding of its mechanism of action. 4-IPC acts as a substrate for tyrosinase, the key enzyme in melanogenesis. Its enzymatic oxidation leads to the formation of highly reactive intermediates, including semiquinone radicals and ortho-quinones. These reactive species are believed to be the primary mediators of 4-IPC's effects, inducing cytotoxicity through the generation of reactive oxygen species (ROS) and the inhibition of essential cellular processes such as protein synthesis. While direct quantitative data for 4-IPC is limited in publicly available literature, this guide synthesizes existing knowledge and draws parallels with the closely related compound, 4-tert-butylcatechol (4-TBC), to elucidate the probable molecular pathways involved. This document also provides detailed experimental protocols for key assays relevant to the study of melanocyte biology and the effects of depigmenting agents.
Introduction
Skin hyperpigmentation disorders, such as melasma and post-inflammatory hyperpigmentation, are common dermatological conditions resulting from the overproduction and uneven distribution of melanin. Melanocytes, the specialized cells in the basal layer of the epidermis, are responsible for melanin synthesis. The regulation of melanogenesis is a complex process involving various signaling pathways, with the enzyme tyrosinase playing a rate-limiting role.
This compound (4-IPC) has been identified as a compound with significant depigmenting properties[1]. Its mechanism of action is primarily centered on its interaction with tyrosinase and the subsequent toxic effects on melanocytes. Understanding the precise molecular events triggered by 4-IPC is crucial for the development of novel therapeutic strategies for pigmentation disorders and for assessing the safety of related phenolic compounds.
Core Mechanism of Action
The primary mechanism of action of 4-IPC in melanocytes involves its enzymatic oxidation by tyrosinase, leading to the generation of cytotoxic reactive species.
Role as a Tyrosinase Substrate
4-IPC, being a catechol derivative, serves as a substrate for the catecholase activity of tyrosinase. The enzyme oxidizes 4-IPC to its corresponding ortho-quinone. This reactive o-quinone is a key player in the subsequent cytotoxic events[2][3]. The formation of these quinones is a critical step, as they are highly electrophilic and can react with cellular nucleophiles.
Generation of Reactive Oxygen Species (ROS)
Inhibition of Protein Biosynthesis
Early studies have shown that 4-IPC significantly inhibits protein biosynthesis in melanoma cells that have high levels of tyrosinase activity[10]. This inhibitory effect is not observed in cells lacking tyrosinase, indicating that the enzymatic conversion of 4-IPC is a prerequisite for this toxicity. The reactive intermediates formed during the oxidation of 4-IPC are thought to be responsible for the disruption of protein synthesis machinery[10].
Induction of Melanocyte Cytotoxicity and Apoptosis
The culmination of the aforementioned events is the selective damage and death of melanocytes[1]. Studies on the related compound 4-tert-butylcatechol (4-TBC) have shown that it induces morphological changes in melanocytes, including cell enlargement and loss of dendrites, eventually leading to cell death[11][12]. This cytotoxicity is believed to occur through apoptosis, as evidenced by plasma membrane blebbing and DNA fragmentation in response to 4-TBC treatment[13]. It is highly probable that 4-IPC induces melanocyte death through a similar apoptotic pathway.
Putative Impact on Melanogenesis Signaling Pathways
While direct studies on the effect of 4-IPC on specific signaling pathways are scarce, we can infer its likely impact based on the known mechanisms of melanogenesis and the effects of related cytotoxic agents. The primary effect of 4-IPC appears to be direct cytotoxicity rather than modulation of signaling pathways. However, the cellular stress induced by 4-IPC could secondarily affect these pathways.
cAMP/PKA/CREB/MITF Pathway
The cyclic AMP (cAMP) signaling pathway is a central regulator of melanogenesis. Activation of the melanocortin 1 receptor (MC1R) leads to increased intracellular cAMP, which activates Protein Kinase A (PKA). PKA then phosphorylates the cAMP response element-binding protein (CREB), which in turn upregulates the expression of the Microphthalmia-associated Transcription Factor (MITF)[14][15][16]. MITF is the master regulator of melanocyte development and function, controlling the expression of key melanogenic enzymes like tyrosinase. It is unlikely that 4-IPC directly interacts with this pathway. Instead, the cytotoxic effects and inhibition of protein synthesis would lead to a general shutdown of cellular functions, including the expression of MITF and its downstream targets.
MAPK Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK, JNK, and p38 MAPK pathways, also play roles in regulating melanogenesis. The ERK pathway, for instance, can negatively regulate melanogenesis by phosphorylating and promoting the degradation of MITF. Given that 4-IPC induces cellular stress, it is plausible that it could activate stress-responsive pathways like JNK and p38 MAPK, which are known to be involved in apoptosis.
Quantitative Data
Direct and specific quantitative data for this compound, such as IC50 values for tyrosinase inhibition, melanin synthesis inhibition, and cytotoxicity, are not extensively reported in the available scientific literature. However, data for the structurally similar compound, 4-tert-butylcatechol (4-TBC), can provide some context.
Table 1: Effects of 4-tert-butylcatechol (4-TBC) on Melanocytes
| Parameter | Assay | Cell Line/System | Concentration/Effect | Reference |
| Tyrosinase Inhibition | Dopa Oxidation Assay | Human Melanoma Cells | > 1 x 10-3 M | [17] |
| Cytotoxicity | Cell Viability Assay | Guinea Pig Melanocytes | 1.5 x 10-3 mg/mL: 15-30% cell detachment | [12] |
| Melanogenesis | Pheomelanin Intermediates | B16 Melanoma Cells | 10-4 M: Increased GSH, 2-SCD, and 5-SCD | [18] |
Note: This data is for 4-tert-butylcatechol (4-TBC) and should be interpreted with caution as the effects of this compound (4-IPC) may differ.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed cytotoxic mechanism of 4-IPC in melanocytes.
Caption: Workflow for evaluating 4-IPC's impact on melanocytes.
Detailed Experimental Protocols
Mushroom Tyrosinase Activity Assay
This assay is used to determine the direct inhibitory effect of a compound on tyrosinase activity.
-
Reagents:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich, T3824)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Test compound (4-IPC) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare various concentrations of the test compound (4-IPC) and a positive control (e.g., kojic acid).
-
In a 96-well plate, add phosphate buffer, the test compound solution, and the tyrosinase solution.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).
-
Initiate the reaction by adding the L-DOPA substrate.
-
Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals for a set duration.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.
-
Reagents:
-
Melanocyte cell line (e.g., B16F10 murine melanoma cells)
-
Complete cell culture medium
-
Test compound (4-IPC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
-
-
Procedure:
-
Seed melanocytes in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of 4-IPC for a specified duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
-
Melanin Content Assay
This assay quantifies the amount of melanin produced by melanocytes.
-
Reagents:
-
Melanocyte cell line (e.g., B16F10)
-
Complete cell culture medium
-
Test compound (4-IPC)
-
NaOH solution (e.g., 1 N) containing DMSO (e.g., 10%)
-
6-well or 24-well cell culture plates
-
Microplate reader or spectrophotometer
-
-
Procedure:
-
Seed melanocytes in multi-well plates and treat with various concentrations of 4-IPC for a desired period (e.g., 72 hours).
-
After treatment, wash the cells with PBS and harvest them.
-
Lyse the cell pellets with the NaOH/DMSO solution and incubate at an elevated temperature (e.g., 80°C) for 1-2 hours to solubilize the melanin.
-
Centrifuge the lysates to pellet any debris.
-
Measure the absorbance of the supernatant at 405 nm or 475 nm.
-
Normalize the melanin content to the total protein concentration of each sample, determined by a protein assay (e.g., BCA assay).
-
Calculate the percentage of melanin content relative to the untreated control.
-
Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Reagents and Equipment:
-
Melanocyte cell line
-
Test compound (4-IPC)
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-MITF, anti-phospho-CREB, anti-CREB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cultured melanocytes with 4-IPC for various time points.
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and perform densitometric analysis to quantify the protein expression levels, normalizing to a loading control like β-actin.
-
Conclusion
This compound exerts its depigmenting effect primarily through its role as a tyrosinase substrate, leading to the formation of reactive quinone species and the generation of oxidative stress within melanocytes. This cascade of events results in the inhibition of vital cellular processes, such as protein synthesis, and ultimately induces apoptosis, leading to a reduction in the melanocyte population. While the direct impact of 4-IPC on key melanogenesis signaling pathways like the cAMP/PKA/CREB/MITF axis remains to be fully elucidated, its potent cytotoxic nature suggests a general disruption of cellular homeostasis rather than a specific regulatory effect. Further research is warranted to obtain precise quantitative data for 4-IPC and to explore its detailed interactions with cellular signaling networks. The experimental protocols provided in this guide offer a framework for conducting such investigations, which will be invaluable for the development of safe and effective treatments for pigmentation disorders.
References
- 1. The treatment of hypermelanosis with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tyrosinase-mediated cytotoxicity of 4-substituted phenols: quantitative structure-thiol-reactivity relationships of the derived o-quinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Melanocytes as Instigators and Victims of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition mechanism of melanin formation based on antioxidant scavenging of reactive oxygen species - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Role of Melanin in Melanocyte Dysregulation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Interruption of p38MAPK-MSK1-CREB-MITF-M pathway to prevent hyperpigmentation in the skin [ijbs.com]
- 10. Tyrosinase-mediated inhibition of in vitro leucine incorporation into mouse melanoma by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of 4-tertiary butyl catechol on melanocytes of hairless mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of 4-tertiary butyl catechol on tissue cultured melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The cytotoxicity and apoptosis induced by 4-tertiary butylphenol in human melanocytes are independent of tyrosinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. p21-activated kinase 4 critically regulates melanogenesis via activation of the CREB/MITF and β-catenin/MITF pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The activation of melanogenesis by p-CREB and MITF signaling with extremely low-frequency electromagnetic fields on B16F10 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Inhibition of tyrosinase activity by 4-tert-butylcatechol and other depigmenting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Stimulation of pheomelanogenesis in cultured B16 melanoma cells by 4-tertiary butylcatechol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Antioxidant and Free Radical Scavenging Activity of 4-Isopropylcatechol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antioxidant and free radical scavenging properties of 4-Isopropylcatechol. It covers the fundamental mechanism of action, contextual quantitative data from related compounds, and detailed experimental protocols for assessing antioxidant efficacy.
Introduction: The Antioxidant Potential of Catechols
This compound is a phenolic compound belonging to the catechol family, which is characterized by a benzene ring with two hydroxyl (-OH) groups at adjacent positions (ortho). This structural feature is the cornerstone of the potent antioxidant and free radical scavenging activities observed in this class of molecules.[1] Free radicals and other reactive oxygen species (ROS) are highly unstable molecules that can cause significant damage to cells through oxidative stress, a process implicated in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[2][3]
Antioxidants mitigate this damage by neutralizing free radicals. The catechol structure is particularly effective in this role due to the ability of its hydroxyl groups to donate hydrogen atoms, thereby stabilizing the radicals.[1][4] While this compound is known for its use as a depigmenting agent, its inherent catechol structure suggests significant, though less-studied, antioxidant capabilities.[5] This guide will delve into the mechanisms and methodologies relevant to evaluating this potential.
Mechanism of Free Radical Scavenging
The primary mechanism by which catechols exert their antioxidant effect is through hydrogen atom transfer (HAT). The hydroxyl groups on the catechol ring can readily donate a hydrogen atom to a free radical, neutralizing it. This process transforms the catechol into a more stable semiquinone radical, which is stabilized by resonance within the aromatic ring. This stable nature prevents it from propagating the radical chain reaction. A single catechol molecule can scavenge two radicals.[4]
The reaction can be summarized as:
-
Catechol-OH + R• → Catechol-O• + RH (First H-atom donation)
-
Catechol-O• + R• → Quinone + RH (Second H-atom donation)
The efficiency of this process is influenced by the bond dissociation energy (BDE) of the O-H bonds, which can be modulated by other substituents on the aromatic ring.
Quantitative Antioxidant & Free Radical Scavenging Activity
While specific quantitative antioxidant data, such as IC50 values from DPPH or ABTS assays for this compound, are not prominently available in the reviewed scientific literature, the activity of structurally similar catechol derivatives provides a strong basis for its potential efficacy. The IC50 value represents the concentration of an antioxidant required to scavenge 50% of the initial free radicals in an assay; a lower IC50 value indicates higher antioxidant activity.[6][7]
The following table summarizes the IC50 values for various catechol derivatives found in the literature, which helps to contextualize the expected antioxidant capacity of the catechol functional group.
| Compound/Extract | Assay | IC50 Value (µg/mL) | Reference Compound | IC50 of Ref. (µg/mL) |
| Methanol Extract of V. amygdalina | DPPH | 94.92 | Ascorbic Acid | 127.7 |
| Ethanol Extract of V. amygdalina | DPPH | 94.83 | Ascorbic Acid | 127.7 |
| Methanol Extract of V. amygdalina | ABTS | 179.8 | Ascorbic Acid | 127.7 |
| EESAL Extract | DPPH | 104.74 | BHA | 112.05 |
| EESAL Extract | DPPH | 104.74 | BHT | 202.35 |
| Ginseng Radix Saponins | DPPH | 893 | - | - |
| Ginseng Radix Saponins | ABTS | 210 | - | - |
Note: This table presents data for various extracts and compounds containing phenolic and catechol structures to illustrate a range of reported antioxidant activities.[8][9] EESAL: Ethanol Extract of Anogeissus leiocarpus stem bark; BHA: Butylated hydroxyanisole; BHT: Butylated hydroxytoluene.
Studies on structure-activity relationships have demonstrated that phenolic compounds with a catechol unit (two adjacent hydroxyl groups) exhibit greater antioxidant properties than those with a single hydroxyl group.[1] The presence and position of other substituents on the benzene ring further modulate this activity.
Detailed Experimental Protocols
Assessing the antioxidant activity of a compound like this compound involves standardized in-vitro assays. The most common are the DPPH and ABTS radical scavenging assays.
This assay measures the capacity of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. The reduction of the deep violet DPPH solution to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly made and kept in the dark.[5]
-
Sample Preparation: Prepare a stock solution of this compound in the same solvent. Create a series of dilutions at different concentrations (e.g., 10, 25, 50, 100 µg/mL). A standard antioxidant, such as Ascorbic Acid or Trolox, should be prepared similarly for comparison.
-
Reaction: In a 96-well microplate or cuvettes, add a specific volume of the sample or standard solution (e.g., 100 µL) to a fixed volume of the DPPH solution (e.g., 100 µL).[5]
-
Incubation: Shake the mixture vigorously and incubate it at room temperature in the dark for a specified period (typically 30 minutes).[5]
-
Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically between 515-517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance with the sample.
-
-
IC50 Determination: Plot the % inhibition against the sample concentrations. The IC50 value is determined from the resulting curve, representing the concentration that causes 50% inhibition.
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ back to the colorless neutral form is measured by the decrease in absorbance.
Protocol:
-
ABTS•+ Generation: Prepare the ABTS radical cation by reacting an aqueous ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). This mixture is kept in the dark at room temperature for 12-16 hours to allow for complete radical generation.[8]
-
Working Solution Preparation: Before the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a working solution with an absorbance of approximately 0.70 (±0.02) at 734 nm.[8]
-
Sample Preparation: Prepare a stock solution and serial dilutions of this compound and a standard antioxidant (e.g., Trolox) as described for the DPPH assay.
-
Reaction: Add a small volume of the sample or standard solution (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 190 µL) in a 96-well plate.
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature in the dark.[8]
-
Measurement: Measure the absorbance of the solution at 734 nm.[8]
-
Calculation & IC50 Determination: Calculate the percentage of inhibition and determine the IC50 value using the same formulas and plotting method as in the DPPH assay.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for an in-vitro antioxidant capacity assay.
Conclusion
Based on its fundamental chemical structure, this compound is predicted to be an effective antioxidant and free radical scavenger. The presence of the catechol moiety provides a robust mechanism for neutralizing reactive oxygen species through hydrogen atom donation. While direct quantitative studies on its antioxidant capacity are limited, the extensive body of research on related catechol derivatives strongly supports this potential. For drug development professionals and researchers, this compound represents a molecule of interest that warrants further investigation using standardized protocols, such as the DPPH and ABTS assays outlined in this guide, to fully characterize its antioxidant profile and potential therapeutic applications.
References
- 1. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Studies of Free Radical-Scavenging Properties of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
An In-depth Technical Guide to 4-Isopropylcatechol: Discovery and Historical Background
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and historical background of 4-isopropylcatechol (4-IPC), a potent tyrosinase inhibitor and depigmenting agent. The document details its physicochemical properties, historical synthesis methods, and early biological studies that established its mechanism of action. Particular emphasis is placed on the experimental protocols for its synthesis and the signaling pathway of tyrosinase inhibition. This guide is intended to serve as a foundational resource for researchers in dermatology, pharmacology, and medicinal chemistry.
Introduction
This compound (4-(1-methylethyl)-1,2-benzenediol), a substituted catechol, has garnered significant interest in the fields of dermatology and pharmacology due to its potent and irreversible inhibition of tyrosinase, the key enzyme in melanin synthesis.[1] Its ability to induce cutaneous depigmentation has led to its investigation for the treatment of hyperpigmentary disorders.[2] This document traces the origins of this compound, from its likely synthesis in the mid-20th century to its establishment as a valuable tool in melanogenesis research.
Physicochemical Properties
This compound is a white to off-white crystalline solid with the properties summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 2138-43-4 | [3] |
| Molecular Formula | C₉H₁₂O₂ | [3] |
| Molecular Weight | 152.19 g/mol | [3] |
| Melting Point | 78 °C | [3] |
| Boiling Point | 271 °C (estimated) | [3] |
| Solubility | Slightly soluble in acetonitrile and chloroform. | [3] |
| pKa | 9.86 ± 0.10 (Predicted) | [3] |
Discovery and Historical Background
While the precise date and discoverer of the first synthesis of this compound are not definitively documented in readily available literature, its investigation as a depigmenting agent began in the late 1960s. A significant body of research on its effects on melanocytes and tyrosinase activity emerged in the early 1970s, indicating that the compound was synthesized and available for study prior to this period.[2][4]
A key milestone in its documented synthesis is a 1973 patent filed by Unilever Ltd. This patent outlines a process for the preparation of this compound, suggesting its potential for larger-scale production. The method described is a variation of the Friedel-Crafts alkylation, a cornerstone of aromatic chemistry.
Synthesis
The primary method for the synthesis of this compound is the Friedel-Crafts alkylation of catechol with an isopropylating agent, such as isopropanol or an isopropyl halide, in the presence of a Lewis acid or strong acid catalyst.[5][6][7]
Experimental Protocol: Friedel-Crafts Alkylation of Catechol with Isopropanol
This protocol is based on the general principles of Friedel-Crafts alkylation and the method described in the 1973 patent.
Materials:
-
Catechol
-
Isopropanol
-
Phosphoric acid (or another suitable acid catalyst)
-
An inert, high-boiling solvent (e.g., toluene or xylene)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux, extraction, and distillation
Procedure:
-
A mixture of catechol and phosphoric acid is dissolved in the inert solvent in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
The mixture is heated to reflux.
-
Isopropanol is added dropwise to the refluxing mixture.
-
The reaction is maintained at reflux for several hours to ensure complete reaction.
-
After cooling to room temperature, the reaction mixture is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography.
Spectroscopic Data
The structural confirmation of synthesized this compound is achieved through various spectroscopic techniques.
| Spectroscopic Data | Interpretation |
| ¹H NMR | Characteristic signals for the isopropyl group (a doublet for the two methyl groups and a septet for the methine proton) and aromatic protons are observed. The chemical shifts and splitting patterns of the aromatic protons are indicative of a 1,2,4-trisubstituted benzene ring. |
| ¹³C NMR | Resonances corresponding to the carbons of the isopropyl group and the six carbons of the aromatic ring, with two carbons shifted downfield due to the attachment of the hydroxyl groups. |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibrations of the hydroxyl groups. Aromatic C-H and C=C stretching vibrations are also observed. |
| Mass Spectrometry | The molecular ion peak (M⁺) is observed at m/z = 152. Key fragmentation patterns include the loss of a methyl group (M-15) and an isopropyl group (M-43). |
Mechanism of Action: Tyrosinase Inhibition
This compound is a potent, irreversible inhibitor of tyrosinase.[1] Its mechanism of action involves its enzymatic oxidation by tyrosinase to a highly reactive ortho-quinone intermediate.[8]
Signaling Pathway of Tyrosinase Inhibition
The following diagram illustrates the proposed mechanism of tyrosinase inhibition by this compound.
Caption: Proposed mechanism of irreversible tyrosinase inhibition by this compound.
The reactive ortho-quinone intermediate is a potent electrophile that can react with nucleophilic amino acid residues, such as cysteine or histidine, within the active site of tyrosinase. This covalent modification leads to the irreversible inactivation of the enzyme, thereby blocking the synthesis of melanin.[1][9]
Historical Biological Studies and Applications
The primary historical application of this compound has been as a research tool to study melanogenesis and as a potential therapeutic agent for hyperpigmentation.
-
Depigmenting Agent: Early studies in the 1970s demonstrated the potent depigmenting effects of topically applied this compound in animal models and human subjects.[2]
-
Tyrosinase Inhibition: Research from the same era elucidated that the mechanism of depigmentation was due to the specific and irreversible inhibition of tyrosinase, leading to a cessation of melanin production in melanocytes.[1]
-
Treatment of Hyperpigmentation: this compound was investigated for the treatment of various hyperpigmentary conditions, such as melasma.[2] However, concerns about its potential for cytotoxicity and the induction of leukoderma have limited its clinical use.
Natural Occurrence
While many catechol derivatives are found in nature, there is currently no definitive evidence to suggest that this compound is a naturally occurring compound in plants or other organisms. Its presence is primarily attributed to synthetic origins.
Conclusion
This compound has a rich history as a pioneering molecule in the study of melanogenesis and tyrosinase inhibition. From its likely synthesis in the mid-20th century to its characterization as a potent depigmenting agent, it has provided valuable insights into the biochemistry of skin pigmentation. While its clinical applications have been limited, it remains an important reference compound for the development of new generations of tyrosinase inhibitors for dermatological and cosmetic applications. This guide provides a foundational understanding of its discovery, synthesis, and historical biological context for professionals in the field.
References
- 1. Tyrosinase-mediated inhibition of in vitro leucine incorporation into mouse melanoma by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The treatment of hypermelanosis with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 2138-43-4 [chemicalbook.com]
- 4. Depigmentation of skin with this compound, mercaptoamines, and other compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
4-Isopropylcatechol: A Technical Guide on its Origins and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Isopropylcatechol (4-IPC) is a phenolic compound recognized for its potent effects on melanogenesis, making it a subject of interest in dermatological and pharmacological research. This technical guide provides a comprehensive overview of the current understanding of this compound's origins, moving from unsubstantiated claims of its natural occurrence to its well-documented chemical synthesis. The guide further details its mechanism of action as a depigmenting agent, its physicochemical properties, and relevant experimental protocols for its synthesis. This document aims to serve as a foundational resource for professionals engaged in research and development involving this compound.
Occurrence: Natural vs. Synthetic Origin
A pivotal point of clarification regarding this compound is its origin. While at least one commercial supplier has claimed that the compound is found in plants, animals, and humans, there is a notable absence of peer-reviewed scientific literature to substantiate this assertion[1]. Extensive searches of scientific databases have not yielded any studies detailing the isolation or identification of this compound from a natural source.
Conversely, the chemical synthesis of this compound is well-documented, with established protocols for its laboratory and potential industrial production[2]. Therefore, for all practical purposes within the scientific and drug development communities, this compound should be regarded as a synthetic compound. Any claims of its natural occurrence should be treated with caution pending verifiable scientific evidence.
Chemical Synthesis of this compound
The primary route for synthesizing this compound involves the Friedel-Crafts alkylation of catechol. A common method utilizes isopropyl alcohol or an isopropyl halide in the presence of a Lewis acid catalyst.
Synthesis Workflow
The synthesis can be conceptualized as a two-step process: the electrophilic attack of the isopropyl carbocation on the electron-rich catechol ring, followed by a deprotonation to restore aromaticity.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Isopropylcatechol from Catechol
For distribution to: Researchers, scientists, and drug development professionals.
Introduction:
4-Isopropylcatechol, also known as 4-(1-methylethyl)-1,2-benzenediol, is a phenolic compound with applications in various research areas, including its role as a depigmenting agent and its involvement in melanin synthesis.[1][2][3][4] This document provides a detailed protocol for the synthesis of this compound from catechol via a Friedel-Crafts alkylation reaction. The procedure outlined below is intended for use by qualified professionals in a controlled laboratory setting.
Safety Precautions and Hazard Analysis
Extreme caution must be exercised when handling the reagents involved in this synthesis.
-
Catechol (1,2-dihydroxybenzene): Catechol is highly toxic if swallowed or in contact with skin, causes serious eye damage, may cause an allergic skin reaction, is suspected of causing genetic defects, and may cause cancer.[5][6] It is crucial to handle catechol in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat.[5][7][8] Ensure that an eyewash station and safety shower are readily accessible.[5]
-
Isopropyl Alcohol (Propan-2-ol): Isopropyl alcohol is a flammable liquid and vapor. It can cause serious eye irritation. Use in a well-ventilated area and away from ignition sources.
-
Acid Catalysts (e.g., Sulfuric Acid, Zinc Chloride): Strong acids are corrosive and can cause severe skin burns and eye damage. Handle with extreme care, using appropriate PPE.
-
Solvents (e.g., Toluene, Dichloromethane): Organic solvents are often flammable and may be toxic or carcinogenic. All handling should be performed in a chemical fume hood.
For detailed safety information, always consult the Safety Data Sheets (SDS) for all chemicals used.[5][7][8]
Reaction Principle: Friedel-Crafts Alkylation
The synthesis of this compound from catechol is achieved through a Friedel-Crafts alkylation reaction.[9][10] In this electrophilic aromatic substitution reaction, the aromatic ring of catechol attacks an electrophile, in this case, an isopropyl carbocation. The isopropyl carbocation is generated in situ from isopropyl alcohol through protonation by a strong acid catalyst, followed by the loss of water. The hydroxyl groups on the catechol ring are activating and ortho-, para-directing. Due to steric hindrance from the adjacent hydroxyl group, the alkylation predominantly occurs at the para-position (position 4) relative to one of the hydroxyl groups.
Experimental Protocol
This protocol is based on general principles of Friedel-Crafts alkylation of phenols.[9][11]
Materials and Reagents:
-
Catechol
-
Isopropyl alcohol (Propan-2-ol)
-
Concentrated Sulfuric Acid (H₂SO₄) or another suitable Lewis acid catalyst (e.g., ZnCl₂)
-
Dichloromethane (CH₂Cl₂) or another suitable solvent
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Toluene for recrystallization
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve catechol (1.0 equivalent) in a suitable solvent such as dichloromethane.
-
Add isopropyl alcohol (1.1 to 1.5 equivalents) to the solution.
-
-
Catalyst Addition:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add the acid catalyst (e.g., a catalytic amount of concentrated sulfuric acid) dropwise to the stirring solution. The addition should be done slowly to control the exothermic reaction.
-
-
Reaction:
-
After the addition of the catalyst, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (the exact temperature will depend on the solvent used) and maintain the reflux for several hours (e.g., 4-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing cold water to quench the reaction.
-
Transfer the mixture to a separatory funnel.
-
Carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate. Be cautious as this will generate carbon dioxide gas.
-
Extract the aqueous layer with dichloromethane (or another suitable organic solvent) multiple times.
-
Combine the organic layers.
-
-
Drying and Solvent Removal:
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product, a solid or oil, can be purified by recrystallization from a suitable solvent system, such as toluene, or by column chromatography on silica gel.[12]
-
Data Presentation
| Parameter | Value | Reference |
| Product Name | This compound | [13] |
| CAS Number | 2138-43-4 | [1] |
| Molecular Formula | C₉H₁₂O₂ | [13] |
| Molecular Weight | 152.19 g/mol | [13] |
| Appearance | White to off-white waxy solid | [13] |
| Melting Point | 78°C | [13] |
| Boiling Point | ~271°C (estimated) | [13] |
Visualizations
Reaction Mechanism Workflow
Caption: A workflow diagram illustrating the key stages in the synthesis of this compound.
Logical Relationship of Reagents and Products
Caption: The overall chemical transformation from catechol to this compound.
References
- 1. biosynth.com [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CheMondis Marketplace [chemondis.com]
- 4. glpbio.com [glpbio.com]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. extrasynthese.com [extrasynthese.com]
- 8. echemi.com [echemi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. This compound | 2138-43-4 [chemicalbook.com]
Application Notes and Protocols for 4-Isopropylcatechol as a Polymerization Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-isopropylcatechol as a polymerization inhibitor. The information is intended for professionals in research and development who require methods to control and prevent the premature polymerization of vinyl monomers.
Introduction
This compound is a phenolic compound that can function as a polymerization inhibitor. Like other phenolic inhibitors, its primary mechanism of action is the scavenging of free radicals, which are responsible for initiating and propagating polymerization chain reactions. This document outlines the theoretical basis for its function, provides experimental protocols for its evaluation and use, and presents data for a closely related analogue, 4-tert-butylcatechol (TBC), to serve as a reference for expected performance.
Mechanism of Action: Radical Scavenging
Polymerization of vinyl monomers is often initiated by free radicals generated thermally or by the addition of an initiator. This compound inhibits this process by donating a hydrogen atom from one of its hydroxyl groups to the highly reactive propagating radical (P•). This transfer neutralizes the radical, terminating the polymerization chain, and in the process, the this compound is converted into a more stable, less reactive phenoxyl radical. The presence of the second hydroxyl group in the catechol structure can further participate in terminating radicals.
The general radical scavenging mechanism is depicted below:
Caption: Radical Polymerization and Inhibition by this compound.
Quantitative Data Summary
Specific quantitative performance data for this compound is not widely published. However, data for the structurally similar and commonly used inhibitor, 4-tert-butylcatechol (TBC), provides a strong indication of the expected performance. The following tables summarize the inhibitory effects of TBC on the polymerization of styrene, a common vinyl monomer.
Table 1: Inhibition of Styrene Polymerization by 4-tert-butylcatechol (TBC) at 120°C
| Inhibitor | Concentration (ppm) | Polymer Content (%) after 4 hours | Inhibition Efficiency (%) |
| None (Control) | 0 | 2.5 | 0 |
| 4-tert-butylcatechol (TBC) | 1000 | 0.8 | 68 |
Data extrapolated from performance comparisons of various phenolic inhibitors.
Table 2: Induction Period for Styrene Polymerization with Different Inhibitors at 120°C
| Inhibitor System | Concentration (mass fraction) | Induction Period (hours) |
| TEMPO/DEHA/DNBP | 0.04% | 4.5 |
| TEMPO/DEHA/DDBSA | 0.04% | 3.5 |
Note: This table provides context for typical induction periods achieved with complex inhibitor systems in styrene polymerization.[1] While not TBC, it illustrates the timescale of inhibition.
Experimental Protocols
The following protocols are generalized methods for evaluating the effectiveness of a polymerization inhibitor like this compound.
Protocol 1: Determination of Induction Period and Polymerization Rate by Dilatometry
Dilatometry is a technique used to follow the progress of a polymerization reaction by measuring the volume contraction of the monomer as it converts to the denser polymer.
Objective: To determine the induction period and the rate of polymerization of a vinyl monomer in the presence of this compound.
Materials and Equipment:
-
Vinyl monomer (e.g., styrene, methyl methacrylate)
-
This compound
-
Polymerization initiator (e.g., AIBN, benzoyl peroxide)
-
Dilatometer
-
Constant temperature oil bath
-
Cathetometer or digital camera with high-resolution lens
-
Vacuum line
-
Nitrogen or Argon gas supply
Workflow Diagram:
Caption: Workflow for Dilatometry Experiment.
Procedure:
-
Monomer Purification: If necessary, remove any existing storage inhibitor from the monomer by washing with an aqueous NaOH solution, followed by washing with deionized water, drying over an anhydrous salt (e.g., MgSO4), and distillation under reduced pressure.
-
Solution Preparation: Prepare a stock solution of this compound in the purified monomer at the desired concentration (e.g., 100, 500, 1000 ppm). Add the polymerization initiator at a known concentration.
-
Filling the Dilatometer: Carefully fill the dilatometer with the prepared monomer solution.
-
Degassing: Attach the dilatometer to a vacuum line and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can interfere with radical polymerization. Backfill with an inert gas like nitrogen or argon.
-
Equilibration and Measurement: Immerse the dilatometer in the constant temperature bath set to the desired reaction temperature (e.g., 60-120°C). Allow the system to thermally equilibrate.
-
Data Collection: Record the initial height of the liquid in the capillary (h₀) at time t=0. Periodically record the height of the meniscus (h) as a function of time.
-
Analysis:
-
Plot the change in height (Δh = h₀ - h) versus time.
-
The induction period is the initial phase where there is little to no change in height.
-
The rate of polymerization is proportional to the slope of the linear portion of the curve after the induction period.
-
Protocol 2: Gravimetric Determination of Polymer Content
This method provides a straightforward way to determine the extent of polymerization by measuring the mass of the polymer formed.
Objective: To quantify the inhibitory effect of this compound by measuring the amount of polymer formed after a specific time at a given temperature.
Materials and Equipment:
-
Vinyl monomer
-
This compound
-
Polymerization initiator (optional, for initiated polymerization studies)
-
Reaction vials with septa
-
Constant temperature oven or oil bath
-
Methanol or other non-solvent for the polymer
-
Vacuum filtration apparatus
-
Drying oven
Workflow Diagram:
Caption: Workflow for Gravimetric Analysis.
Procedure:
-
Sample Preparation: In separate vials, prepare samples of the monomer containing different concentrations of this compound (e.g., 0 ppm, 100 ppm, 500 ppm, 1000 ppm). If studying initiated polymerization, add a consistent amount of initiator to each vial.
-
Reaction: Seal the vials and place them in a constant temperature oven or oil bath for a predetermined period (e.g., 4 hours at 120°C).
-
Polymer Precipitation: After the reaction time, remove the vials and cool them to room temperature to quench the polymerization. Open the vials and pour the contents into an excess of a non-solvent (e.g., methanol) to precipitate the polymer.
-
Isolation and Drying: Collect the precipitated polymer by vacuum filtration. Wash the polymer with additional non-solvent to remove any residual monomer. Dry the collected polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
Calculation: The percent polymer conversion is calculated as: (Mass of dry polymer / Initial mass of monomer) x 100%
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist.[2] Use in a well-ventilated area.[1]
-
Storage: Store in a cool, dry, and well-ventilated place.[1][2] Keep the container tightly closed. Recommended storage may be refrigerated.[2] For long-term storage of stock solutions, -20°C or -80°C under a nitrogen atmosphere may be appropriate.
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[2] If inhaled, move to fresh air.
Conclusion
This compound is a viable inhibitor for free-radical polymerization. The provided protocols offer standardized methods for evaluating its efficacy in terms of induction period and reduction in polymer formation. While specific performance data for this compound is limited, the data for 4-tert-butylcatechol suggests it will be an effective inhibitor. Researchers should perform their own evaluations to determine the optimal concentration and conditions for their specific monomer system and application.
References
Application Notes: 4-Isopropylcatechol in Dermatological Research
Introduction
4-Isopropylcatechol (4-IPC) is a potent, irreversible cutaneous depigmenting agent that serves as a critical tool in dermatological research, particularly in studies related to hyperpigmentation and melanocyte biology.[1][2] As a substituted phenol, its mechanism of action is primarily centered on its selective toxicity towards melanocytes, the melanin-producing cells in the skin.[3][4] This property makes it a compound of interest for investigating the pathways of melanogenesis, melanocyte destruction, and for the development of therapeutic agents for pigmentary disorders such as melasma.[3][5] However, its use is often accompanied by skin irritation, a factor that must be considered in experimental design.[3][6]
Mechanism of Action
The depigmenting effect of this compound is intrinsically linked to the function of tyrosinase, the key enzyme in melanin synthesis.[7] Unlike some depigmenting agents that merely inhibit tyrosinase activity, 4-IPC acts as a substrate for the enzyme. Within the melanocyte, tyrosinase oxidizes 4-IPC, leading to the formation of highly reactive intermediates, likely quinones.[7][8] These intermediates are cytotoxic; they significantly inhibit protein biosynthesis and induce cellular damage, ultimately leading to the death and loss of melanocytes.[3][4][7] This tyrosinase-mediated toxicity is highly specific to cells with active melanin synthesis, sparing surrounding keratinocytes and Langerhans cells.[3][4]
Caption: Mechanism of this compound induced melanocyte cytotoxicity.
Quantitative Data Summary
The following tables summarize the quantitative findings from key clinical and preclinical studies on this compound.
Table 1: Clinical Trial of 4-IPC for Hyperpigmentation [3][5]
| Parameter | Value | Notes |
| Subjects | 68 patients | 54 with melasma, 14 with other pigmentation disorders. |
| Treatment | 1% or 3% 4-IPC topical application | Applied over a period of 6 years for the entire cohort. |
| Efficacy | ~67% (Two-thirds) | Percentage of patients showing significant improvement. |
| Adverse Events | ||
| - Skin Irritation | 29.4% (20 patients) | Mild to moderate local irritation. |
| - Allergic Contact Dermatitis | 5.9% (4 patients) | Required discontinuation of treatment. |
| - Unintended Depigmentation | 1.5% (1 patient) | Developed confetti-like areas of depigmentation. |
Table 2: Preclinical Depigmentation Study in Guinea Pigs [6]
| Formulation | Concentration | Application | Outcome |
| This compound | 1% and 3% | Topical, once daily for 3 weeks | Potent depigmenting activity observed. |
| Hydroquinone | 1% and 3% | Topical, once daily for 3 weeks | Depigmenting activity was less potent than 4-IPC. |
| Side Effect | N/A | N/A | Mild skin irritation was noted for both 4-IPC and hydroquinone. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment in B16 Melanoma Cells
This protocol details a standard method to assess the cytotoxicity of 4-IPC on a tyrosinase-positive melanoma cell line using a colorimetric MTT assay.
Materials:
-
B16-F10 mouse melanoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (4-IPC)
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Spectrophotometric microplate reader
Procedure:
-
Cell Seeding: Culture B16-F10 cells in DMEM with 10% FBS. Trypsinize and seed the cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Treatment: Prepare a stock solution of 4-IPC in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 1 µM to 500 µM. The final DMSO concentration in all wells (including vehicle control) should be <0.5%. Replace the medium in each well with 100 µL of the prepared 4-IPC dilutions or vehicle control.
-
Incubation: Incubate the treated cells for 48 hours at 37°C, 5% CO₂.
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. The treatment of hypermelanosis with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. KoreaMed [koreamed.org]
- 7. Tyrosinase-mediated inhibition of in vitro leucine incorporation into mouse melanoma by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of action of 4‐substituted phenols to induce vitiligo and antimelanoma immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
Application Notes and Protocols for the Quantification of 4-Isopropylcatechol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Isopropylcatechol (4-IPC) is a substituted catechol derivative known for its effects on melanocytes, making it a compound of interest in dermatological research and cosmetic science, particularly in the context of skin depigmentation.[1] Accurate and precise quantification of 4-IPC in various sample matrices, such as cosmetic formulations, biological tissues, and environmental waters, is crucial for efficacy studies, safety assessments, and quality control.
This document provides detailed application notes and experimental protocols for the quantification of this compound using three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Electrochemical Detection.
General Sample Preparation Considerations
Effective sample preparation is critical to remove interfering substances and concentrate the analyte for accurate quantification. The choice of method depends on the sample matrix.
For Cosmetic Creams and Ointments:
-
Solid-Liquid Extraction (SLE): A known weight of the cream (e.g., 500 mg) is mixed with an appropriate extraction solvent (e.g., 8 mL of a buffered methanol/water solution).[2] The mixture is then sonicated for approximately 30 minutes to ensure complete extraction of 4-IPC, followed by centrifugation to separate the solid excipients.[2] The resulting supernatant can then be further processed or directly injected for analysis.
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to enhance the extraction efficiency and can reduce solvent consumption and extraction time.[3]
For Aqueous Samples (e.g., Wastewater):
-
Solid-Phase Extraction (SPE): SPE is a widely used technique for the cleanup and concentration of analytes from complex aqueous matrices.[4][5] A suitable SPE cartridge (e.g., C18 or a mixed-mode cation exchange) is conditioned, and the water sample (e.g., 200 mL, pH adjusted) is passed through it.[6] After washing the cartridge to remove interferences, 4-IPC is eluted with a small volume of an organic solvent like methanol.[6] This extract can then be evaporated and reconstituted in a suitable solvent for analysis.[6]
For Biological Samples:
-
Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquids, such as an aqueous sample and an organic solvent.[3]
-
Protein Precipitation: For samples like plasma, proteins can be precipitated using a solvent like acetonitrile, followed by centrifugation to isolate the analyte in the supernatant.
A general workflow for sample preparation is illustrated below.
Analytical Techniques and Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a robust and widely used technique for the quantification of phenolic compounds. A reverse-phase C18 column is typically employed for the separation of this compound.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an acidified aqueous solution and an organic solvent. A typical mobile phase could be a mixture of 0.1% formic acid in water (A) and acetonitrile (B). A starting condition could be 60:40 (A:B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). From this, create a series of calibration standards by diluting with the mobile phase to cover the expected concentration range of the samples.
Data Presentation:
The following table summarizes typical quantitative performance parameters for the HPLC analysis of catechol-like compounds. Note: These values are estimates for this compound based on published data for similar compounds and should be validated experimentally.
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 2% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it suitable for trace-level quantification of this compound, especially in complex matrices. Derivatization is often required to improve the volatility and thermal stability of the analyte.
Experimental Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., single quadrupole or tandem quadrupole).
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection: Splitless injection at 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 150 °C at 10 °C/min.
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
-
Derivatization: this compound contains hydroxyl groups that should be derivatized prior to GC analysis. Silylation is a common method.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized this compound.
-
Data Presentation:
The following table presents estimated quantitative data for the GC-MS analysis of this compound. Note: These values are based on performance for similar derivatized phenolic compounds and require experimental validation.
| Parameter | Typical Value |
| Linearity Range | 0.01 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.02 ng/mL |
| Limit of Quantification (LOQ) | ~0.07 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
Electrochemical Detection
Electrochemical methods provide a sensitive, rapid, and low-cost alternative for the quantification of electroactive compounds like this compound. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are commonly used.
Experimental Protocol:
-
Instrumentation: A potentiostat with a three-electrode system (working electrode, reference electrode, and counter electrode).
-
Working Electrode: Glassy carbon electrode (GCE), carbon paste electrode (CPE), or a screen-printed electrode (SPE). The electrode surface may be modified to enhance sensitivity and selectivity.
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum wire.
-
Supporting Electrolyte: A phosphate buffer solution (PBS) or acetate buffer at a specific pH (e.g., pH 7.0) is commonly used.[8]
-
Measurement Technique: Differential Pulse Voltammetry (DPV) is often preferred for quantitative analysis due to its higher sensitivity and better resolution compared to CV.
-
Procedure:
-
Prepare the sample in the supporting electrolyte.
-
Deoxygenate the solution by purging with nitrogen gas for 5-10 minutes.
-
Record the DPV scan over a potential range that covers the oxidation of this compound.
-
Quantification is based on the peak current, which is proportional to the concentration of this compound.
-
Data Presentation:
The following table provides estimated quantitative performance characteristics for the electrochemical detection of this compound, based on data for catechol.[8][9] Note: Experimental validation is necessary.
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 µM |
| Correlation Coefficient (r²) | > 0.997 |
| Limit of Detection (LOD) | ~0.05 µM |
| Limit of Quantification (LOQ) | ~0.15 µM |
| Accuracy (% Recovery) | 95 - 105% (in spiked samples) |
| Precision (% RSD) | < 5% |
Signaling Pathway and Experimental Workflow Diagrams
Tyrosinase-Mediated Metabolism of this compound
This compound is known to be a substrate for the enzyme tyrosinase, which plays a key role in melanin synthesis. The enzymatic oxidation of 4-IPC by tyrosinase is believed to be central to its depigmenting effect.[1] The following diagram illustrates this proposed metabolic pathway.
HPLC Analysis Workflow
The following diagram outlines the logical steps involved in quantifying this compound using HPLC.
References
- 1. Tyrosinase-mediated inhibition of in vitro leucine incorporation into mouse melanoma by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. A Fully Automated Online SPE-LC-MS/MS Method for the Determination of 10 Pharmaceuticals in Wastewater Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Pharmaceutical Residues by UPLC-MS/MS Method: Validation and Application on Surface Water and Hospital Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijern.com [ijern.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Developing an LC-MS method for 4-isopropylcatechol detection
An LC-MS/MS method for the sensitive and selective quantification of 4-isopropylcatechol in human plasma has been developed. This application note provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection.
Introduction
This compound is a catechol derivative that may be encountered in various research and development settings, including pharmaceutical and environmental analysis. Accurate and reliable quantification of this compound in complex biological matrices such as plasma is crucial for toxicological and metabolic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity, making it the ideal technique for this purpose.[1] The method described herein utilizes Solid Phase Extraction (SPE) for sample clean-up, followed by reversed-phase liquid chromatography and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE)
This protocol is designed for the extraction of this compound from human plasma. To ensure the stability of catechols, plasma samples should be kept frozen at –80 °C until analysis and handled on ice once thawed.[1]
Materials:
-
Weak Cation Exchange (WCX) SPE cartridges
-
Human plasma (K2EDTA)
-
Internal Standard (IS) working solution (e.g., this compound-d7)
-
10 mM Ammonium Acetate
-
Methanol
-
Acetonitrile
-
2-Propanol
-
Dichloromethane
-
0.3% Formic Acid in water
-
15% 2-Propanol in 0.3% Formic Acid (Elution Solvent)
-
Nitrogen evaporator
-
Vortex mixer and centrifuge
Procedure:
-
Pre-treatment: Thaw plasma samples on ice. In a polypropylene tube, mix 500 µL of plasma with 500 µL of 10 mM ammonium acetate containing the internal standard.[2] Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition the WCX SPE plate by washing sequentially with 500 µL of methanol and 500 µL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE plate.
-
Washing: Wash the cartridge with the following solvents in sequence to remove interferences:[2]
-
2 x 500 µL of water
-
1 x 500 µL of 2-propanol
-
1 x 500 µL of dichloromethane
-
1 x 500 µL of 2-propanol (to rinse away dichloromethane)
-
-
Elution: Elute the analyte and internal standard from the cartridge by adding 2 x 75 µL of elution solvent (15% 2-propanol in 0.3% formic acid).[2]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40 °C.[1][3] Reconstitute the residue in 100 µL of mobile phase A (0.1% formic acid in water). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
Due to the polar nature of this compound, a column that provides enhanced retention for polar compounds is recommended, such as a pentafluorophenyl (PFP) or a polar-endcapped C18 column.[1][4][5]
| Parameter | Value |
| LC System | Agilent 1290 Infinity LC or equivalent[1] |
| Column | Agilent Pursuit PFP, 2.0 × 150 mm, 3 µm[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[6] |
| Flow Rate | 0.40 mL/min |
| Injection Volume | 10 µL[3][6] |
| Column Temp. | 40 °C[3][6] |
| Gradient | Time (min) |
| 0.0 | |
| 3.5 | |
| 5.0 | |
| 7.0 | |
| 7.5 | |
| 10.0 |
Mass Spectrometry (MS) Method
Detection is performed on a triple quadrupole mass spectrometer using electrospray ionization in positive ion mode (ESI+).
| Parameter | Value |
| MS System | Agilent 6460 Triple Quadrupole or equivalent[1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[7] |
| Capillary Voltage | 4000 V[3] |
| Gas Temp. | 350 °C[3] |
| Gas Flow | 10 L/min[3] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions: The following MRM transitions should be used for quantification and confirmation of this compound and its deuterated internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Purpose |
| This compound | 153.2 | 111.1 | 15 | Quantifier |
| This compound | 153.2 | 93.1 | 25 | Qualifier |
| This compound-d7 | 160.2 | 111.1 | 15 | Internal Standard |
Method Performance
The developed method should be validated according to international guidelines. The following table summarizes the expected performance characteristics based on similar catecholamine assays.[1][2]
| Parameter | Expected Performance |
| Linearity (R²) | > 0.999[1] |
| Limit of Detection (LOD) | ~5 pg/mL |
| Limit of Quantification (LOQ) | ~15 pg/mL |
| Intra-day Precision (%CV) | < 5%[1] |
| Inter-day Precision (%CV) | < 6% |
| Accuracy | 90-110% |
| Recovery | > 85% |
Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample receipt to data analysis.
Caption: Experimental workflow for this compound analysis.
Conclusion
This application note details a robust and sensitive LC-MS/MS method for the quantification of this compound in human plasma. The protocol employs a straightforward solid-phase extraction for sample cleanup and concentration, followed by a selective analysis using tandem mass spectrometry. This method is suitable for use in research, clinical, and drug development environments where reliable measurement of this and similar catechol compounds is required.
References
- 1. agilent.com [agilent.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Development of Liquid-Chromatography Tandem-Mass-Spectrometry Method for Determining Environmental Contamination by Powdered Medicinal Drugs in Pharmacies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. hplc.eu [hplc.eu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols: 4-Isopropylcatechol in Catalytic Aerobic Cross-Dehydrogenative Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 4-isopropylcatechol in catalytic aerobic cross-dehydrogenative coupling (CDC) reactions. While direct experimental data for this compound is limited in the reviewed literature, this document extrapolates from established protocols for other catechol derivatives to provide a practical guide for researchers.
Introduction
Catalytic aerobic cross-dehydrogenative coupling (CDC) has emerged as a powerful and atom-economical strategy for the formation of carbon-carbon and carbon-heteroatom bonds, utilizing molecular oxygen as a green and readily available oxidant. This approach avoids the need for pre-functionalized starting materials, thereby streamlining synthetic routes to complex molecules. Catechols, with their inherent redox activity, are excellent substrates for such transformations. This compound, a readily available substituted catechol, represents a valuable building block for the synthesis of diverse molecular architectures, including those with potential biological activity.
The methodologies outlined below are based on successful aerobic CDC reactions reported for various substituted catechols and are adapted for this compound.
Potential Applications in Drug Discovery and Synthesis
The functionalization of this compound via aerobic CDC reactions opens avenues for the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science. The catechol motif is present in numerous natural products and pharmacologically active compounds. By forming new C-C or C-O bonds at the aromatic ring, it is possible to generate libraries of novel derivatives for biological screening.
Data Presentation: Performance of Substituted Catechols in Aerobic CDC Reactions
As specific data for this compound is not available, the following table summarizes the performance of other catechol derivatives in representative aerobic CDC reactions. This data provides a benchmark for expected yields and reaction conditions.
| Entry | Catechol Derivative | Coupling Partner | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Catechol | 3-Phenyl-2-oxindole | [Pd(BINAP)(OH)]₂ | Toluene | 24 | 92 | [1] |
| 2 | 4-Methylcatechol | 3-Phenyl-2-oxindole | [Pd(BINAP)(OH)]₂ | Toluene | 24 | 85 | [1] |
| 3 | 4-tert-Butylcatechol | 3-Phenyl-2-oxindole | [Pd(BINAP)(OH)]₂ | Toluene | 24 | 88 | [1] |
| 4 | Catechol | 2,6-Di-tert-butylphenol | CuCl / N,N-diisopropylethylamine | Dichloromethane | 24 | 76 | [2][3] |
| 5 | 4-Methylcatechol | 2,6-Di-tert-butylphenol | CuCl / N,N-diisopropylethylamine | Dichloromethane | 24 | 72 | [2][3] |
Experimental Protocols
The following are adapted protocols for the use of this compound in catalytic aerobic CDC reactions based on established methodologies for other catechols. Note: These protocols are proposed starting points and may require optimization for this compound.
Protocol 1: Palladium-Catalyzed Aerobic CDC of this compound with 2-Oxindoles
This protocol is adapted from the work of Sasai and coworkers for the C-C bond formation between catechols and 2-oxindoles.[1]
Materials:
-
This compound
-
Substituted 2-oxindole
-
[Pd((R)-BINAP)(OH)]₂ (or other suitable Pd-catalyst)
-
Toluene (anhydrous)
-
Molecular sieves (4 Å)
-
Oxygen balloon
Procedure:
-
To a flame-dried Schlenk tube containing a magnetic stir bar, add [Pd((R)-BINAP)(OH)]₂ (2.5 mol%).
-
Add this compound (0.1 mmol, 1.0 equiv) and the substituted 2-oxindole (0.12 mmol, 1.2 equiv).
-
Add activated 4 Å molecular sieves.
-
Evacuate and backfill the tube with oxygen (repeat 3 times) and leave it under an oxygen atmosphere (balloon).
-
Add anhydrous toluene (1.0 mL) via syringe.
-
Stir the reaction mixture at 40 °C for 24 hours.
-
Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Copper-Catalyzed Aerobic CDC of this compound with Phenols for Diaryl Ether Formation
This protocol for C-O bond formation is adapted from the work of Lumb and coworkers.[2][3]
Materials:
-
This compound
-
Substituted phenol (e.g., 2,6-di-tert-butylphenol)
-
Copper(I) chloride (CuCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM, anhydrous)
-
Oxygen balloon
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add CuCl (10 mol%).
-
Add this compound (0.2 mmol, 1.0 equiv) and the substituted phenol (0.24 mmol, 1.2 equiv).
-
Evacuate and backfill the flask with oxygen (repeat 3 times) and maintain an oxygen atmosphere (balloon).
-
Add anhydrous dichloromethane (2.0 mL) via syringe.
-
Add N,N-diisopropylethylamine (0.4 mmol, 2.0 equiv) via syringe.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired diaryl ether.
Visualizations
Proposed General Mechanistic Pathway
The following diagram illustrates a plausible catalytic cycle for a copper-catalyzed aerobic cross-dehydrogenative coupling of a catechol.
Caption: Proposed catalytic cycle for Cu-catalyzed aerobic CDC.
Experimental Workflow
This diagram outlines the general laboratory procedure for carrying out the aerobic CDC reactions described in the protocols.
Caption: General experimental workflow for aerobic CDC reactions.
References
Safe handling and storage procedures for 4-isopropylcatechol in the lab
Application Notes and Protocols for 4-Isopropylcatechol
Introduction
This compound (4-IPC) is a phenolic compound utilized in various research applications, notably as a potent and irreversible cutaneous depigmenting agent.[1][2] It is involved in melanin synthesis and has been studied for its ability to inhibit protein biosynthesis in melanoma cells with high tyrosinase levels.[1][3][4] Given its biological activity and potential hazards, strict adherence to safe handling and storage procedures is imperative in a laboratory setting to ensure the safety of researchers and maintain experimental integrity. These application notes provide detailed protocols and safety information for drug development professionals, researchers, and scientists working with this compound.
Hazard Identification and Toxicology
While some safety data sheets (SDS) classify this compound as a non-hazardous substance, others indicate potential health risks, including skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3][5][6] It may also be toxic to aquatic life with long-lasting effects (H411).[3] Notably, 4-IPC is a potent depigmenting agent and has been shown to cause skin irritation and allergic contact dermatitis in human studies.[7] Due to these potential hazards, it is crucial to handle this compound with caution, utilizing appropriate personal protective equipment (PPE) and engineering controls at all times.
Quantitative Data Summary
The physical, chemical, and storage properties of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2138-43-4 | [5][6][8][9] |
| Molecular Formula | C₉H₁₂O₂ | [5][8][10][11] |
| Molecular Weight | 152.19 g/mol | [3][5][8][10] |
| Appearance | White to Off-White Waxy Solid | [5][8] |
| Melting Point | 78 °C | [5][9] |
| Boiling Point | 271 °C at 760 mmHg | [5][8][9] |
| Flash Point | 129.2 °C | [8] |
| Density | 1.116 g/cm³ | [8] |
| Vapor Pressure | 0.00399 mmHg at 25°C | [8] |
| Solubility | Slightly soluble in Acetonitrile and Chloroform | [8] |
Table 2: Recommended Storage Conditions for this compound
| Form | Condition | Temperature | Duration | Reference(s) |
| Solid | Refrigerated, tightly sealed, dry, well-ventilated | 2°C to 8°C | Long-term | [3][5][6] |
| In Solvent | Stored under nitrogen | -20°C | 1 month | [1][5] |
| In Solvent | Stored under nitrogen | -80°C | 6 months | [1][5] |
Experimental Protocols
Protocol 1: Required Personal Protective Equipment (PPE)
Proper PPE is mandatory to prevent skin and eye contact, and inhalation.
-
Eye Protection: Wear chemical safety goggles or a face shield.[8]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a standard laboratory coat.[8] Ensure it is fully buttoned.
-
Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, or if aerosolization is possible, use an appropriate respirator.[8]
Protocol 2: Safe Handling and Solution Preparation
This protocol outlines the procedure for safely handling solid 4-IPC and preparing stock solutions.
-
Engineering Controls: All handling of solid this compound must be performed within a certified chemical fume hood to prevent inhalation of dust.[5][12] Ensure the fume hood has adequate airflow before beginning work.
-
Preparation: Before handling, clear the fume hood of all unnecessary items. Designate a specific area within the hood for handling 4-IPC.
-
Weighing: Tare a suitable container on a balance. Carefully weigh the required amount of this compound. Avoid creating dust.[5]
-
Dissolving: Add the weighed solid to the appropriate solvent within the fume hood. Cap the container securely and mix gently until dissolved.
-
Post-Handling: After handling, wipe down the work area in the fume hood with an appropriate solvent (e.g., alcohol).[5] Wash hands and any exposed skin thoroughly with soap and water.[8]
-
Labeling: Clearly label all prepared solutions with the chemical name, concentration, date, and your initials.
Protocol 3: Accidental Spill Cleanup
In the event of a small spill, follow these steps.
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated. If the spill is outside a fume hood, evacuate personnel from the immediate area.
-
Don PPE: Wear the full PPE as described in Protocol 4.1.
-
Containment: For a solid spill, gently cover it with a paper towel to avoid raising dust.
-
Cleanup (Solid Spill): Moisten the covered spill with water to dissolve the solid into the paper towel.[12] Carefully pick up the material using forceps or the paper towel and place it into a sealed container labeled for chemical waste.
-
Cleanup (Liquid Spill): Absorb the solution with an inert, non-combustible material like diatomite or universal binders.[5] Scoop the absorbent material into a sealed container for chemical waste.
-
Decontamination: Wipe the spill area thoroughly with alcohol-soaked towels, followed by soap and water.[5] Place all cleanup materials into the sealed waste container.
-
Disposal: Dispose of the waste container according to institutional guidelines (see Protocol 4.5).
Protocol 4: First Aid Measures
Immediate and appropriate first aid is critical in case of exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing.[8] Wash the affected skin area thoroughly with soap and plenty of water.[5][8] If skin irritation or depigmentation occurs, seek medical attention.[8]
-
Inhalation: Move the affected person to fresh air immediately.[5][8] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration, avoiding mouth-to-mouth resuscitation.[5] Seek immediate medical attention.
-
Ingestion: Rinse the mouth thoroughly with water.[5] Do NOT induce vomiting.[5][8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.
Protocol 5: Waste Disposal
All waste containing this compound must be treated as hazardous.
-
Waste Collection: Collect all unused 4-IPC and contaminated materials (e.g., gloves, paper towels, pipette tips) in a clearly labeled, sealed, and chemically compatible container.
-
Storage: Store the waste container in a designated, secure area, away from incompatible materials.
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[8] Do not dispose of this compound down the drain or in regular trash.[8] Avoid release into the environment.[8]
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and storage of this compound in a laboratory environment.
Caption: Safe handling workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | 2138-43-4 | FI66175 | Biosynth [biosynth.com]
- 4. Tyrosinase-mediated inhibition of in vitro leucine incorporation into mouse melanoma by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. combi-blocks.com [combi-blocks.com]
- 7. The treatment of hypermelanosis with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. This compound | C9H12O2 | CID 16497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemscene.com [chemscene.com]
- 12. uaf.edu [uaf.edu]
Application of 4-Isopropylcatechol in the Synthesis of Dyes and Fragrances
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Isopropylcatechol, a substituted dihydroxybenzene, serves as a versatile precursor in the synthesis of various organic compounds. This document outlines its application in the creation of azo dyes and as a potential intermediate in the synthesis of fragrance ingredients. Detailed protocols for a representative azo dye synthesis and a potential pathway to fragrance precursors are provided, supported by quantitative data and workflow diagrams.
Application in Dye Synthesis
This compound can be utilized as a coupling component in the synthesis of azo dyes. Azo dyes are a prominent class of colored organic compounds characterized by the presence of a nitrogen-nitrogen double bond (azo group, -N=N-). The synthesis typically involves the diazotization of a primary aromatic amine, followed by the coupling of the resulting diazonium salt with an electron-rich nucleophile, such as a phenol or an aniline derivative. The hydroxyl groups of this compound activate the aromatic ring, facilitating the electrophilic substitution reaction with the diazonium ion. The resulting azo dyes can exhibit a range of colors depending on the specific diazonium salt used and the substitution pattern on the aromatic rings.
Experimental Protocol: Synthesis of an Azo Dye using this compound
This protocol describes a general procedure for the synthesis of an azo dye by coupling diazotized aniline with this compound.
Materials:
-
Aniline
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
This compound
-
Sodium Hydroxide (NaOH)
-
Ice
-
Distilled Water
-
Ethanol
-
Standard laboratory glassware and equipment (beakers, flasks, magnetic stirrer, filtration apparatus)
Procedure:
Part A: Diazotization of Aniline
-
In a 100 mL beaker, dissolve a specific molar equivalent of aniline in a solution of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 molar equivalents) to the aniline solution. Maintain the temperature between 0-5 °C throughout the addition.
-
Continue stirring for an additional 15-20 minutes after the addition is complete to ensure the full formation of the benzenediazonium chloride solution. The presence of excess nitrous acid can be tested with starch-iodide paper.
Part B: Azo Coupling
-
In a separate 250 mL beaker, dissolve one molar equivalent of this compound in an aqueous solution of sodium hydroxide.
-
Cool this alkaline solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared, cold benzenediazonium chloride solution (from Part A) to the cold alkaline solution of this compound with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.
Part C: Isolation and Purification
-
Collect the precipitated dye by vacuum filtration.
-
Wash the solid with cold distilled water to remove any unreacted salts.
-
Recrystallize the crude dye from a suitable solvent, such as ethanol, to obtain the purified product.
-
Dry the purified dye in a desiccator.
Quantitative Data (Representative):
| Parameter | Value |
| Molar Ratio (Aniline:NaNO₂:this compound) | 1 : 1.1 : 1 |
| Reaction Temperature (Diazotization) | 0-5 °C |
| Reaction Temperature (Coupling) | 0-5 °C |
| pH (Coupling) | Alkaline (8-10) |
| Typical Yield | 75-85% |
| Purity (by TLC/HPLC) | >95% (after recrystallization) |
Workflow Diagram:
Caption: Workflow for the synthesis of an azo dye from this compound.
Application in Fragrance Synthesis
While this compound itself is not used directly as a fragrance, its chemical structure allows for its use as a precursor in the synthesis of fragrance ingredients. Catechols can be converted into various derivatives, such as aryl ethers, which are a known class of fragrance compounds.[1][2][3] For instance, catechol is a known precursor in the industrial synthesis of vanillin and other fragrance compounds.[1]
One potential route for converting this compound into a fragrance precursor is through a catalytic aerobic cross-dehydrogenative coupling (CDC) reaction with a suitable phenol to form a substituted diphenyl ether.[4] Diphenyl ethers are known to possess floral and geranium-like scents.[3]
Experimental Protocol: Synthesis of a Diphenyl Ether Derivative from this compound (Representative)
This protocol outlines a potential synthesis of a diphenyl ether derivative from this compound and phenol using a copper-catalyzed aerobic cross-dehydrogenative coupling reaction.
Materials:
-
This compound
-
Phenol
-
Copper(I) Iodide (CuI)
-
2,2'-Bipyridine (bpy)
-
Toluene
-
Molecular Sieves (4 Å)
-
Oxygen (O₂) or Air
-
Standard laboratory glassware and equipment for inert atmosphere reactions (Schlenk line, septa, etc.)
Procedure:
-
To a Schlenk flask charged with a magnetic stir bar, add this compound (1 molar equivalent), phenol (1.5 molar equivalents), CuI (10 mol%), and 2,2'-bipyridine (20 mol%).
-
Add activated 4 Å molecular sieves to the flask.
-
Evacuate and backfill the flask with oxygen or pass a stream of dry air through the reaction mixture.
-
Add dry toluene as the solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously under an oxygen atmosphere (balloon) or with a continuous slow stream of air.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst and molecular sieves.
-
Wash the filtrate with an aqueous solution of EDTA to remove residual copper salts, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired diphenyl ether derivative.
Quantitative Data (Representative for CDC Reactions):
| Parameter | Value |
| Molar Ratio (this compound:Phenol) | 1 : 1.5 |
| Catalyst Loading (CuI) | 5-10 mol% |
| Ligand Loading (bpy) | 10-20 mol% |
| Reaction Temperature | 80-120 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 60-80% |
| Purity (by GC/HPLC) | >98% (after chromatography) |
Reaction Pathway Diagram:
Caption: Synthesis of a fragrance precursor via CDC of this compound.
Conclusion
This compound demonstrates utility as a starting material in the synthesis of both dyes and potential fragrance ingredients. In dye synthesis, it acts as an effective coupling component for diazonium salts to produce azo dyes. For fragrances, while not a direct component, it can be derivatized, for instance, into aryl ethers, which are a known class of fragrance molecules. The provided protocols offer a foundation for further research and development in these areas. Researchers should note that the specific properties of the resulting dyes and the olfactory characteristics of the fragrance derivatives will depend on the other reactants and synthetic conditions employed. Standard safety precautions should be followed when handling all chemicals.
References
Troubleshooting & Optimization
Strategies for improving the yield of 4-isopropylcatechol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-isopropylcatechol synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Troubleshooting Guides
Chemical Synthesis: Friedel-Crafts Isopropylation
Problem 1: Low or No Conversion of Catechol
Q: My Friedel-Crafts reaction with catechol and isopropanol using an acid catalyst is showing low or no conversion. What are the possible causes and solutions?
A: Low conversion in the Friedel-Crafts isopropylation of catechol can be attributed to several factors. Here's a systematic approach to troubleshoot this issue:
-
Catalyst Activity:
-
Inadequate Catalyst: While various Lewis and Brønsted acids can be used, their effectiveness varies. Phosphoric acid is a commonly used catalyst for this reaction. Ensure you are using a sufficient catalytic amount.
-
Catalyst Deactivation: Phenols can coordinate with Lewis acid catalysts, leading to their deactivation. If using a Lewis acid like AlCl₃, you might need to use stoichiometric amounts. For Brønsted acids like phosphoric acid, ensure it is of good quality and not hydrated.
-
Solid Acid Catalysts: Consider using solid acid catalysts like sulfonated resins or zeolites. These can offer advantages in terms of separation and reusability, and may exhibit different activity and selectivity profiles.
-
-
Reaction Conditions:
-
Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, try gradually increasing the temperature while monitoring the reaction progress by TLC or HPLC.
-
Water Content: The presence of water can deactivate many acid catalysts. Ensure all your reagents and solvents are anhydrous. Dry the catechol and isopropanol before use, and use a dry reaction setup.
-
Reaction Time: Friedel-Crafts reactions can be slow. Ensure you are allowing sufficient time for the reaction to complete. Monitor the reaction over an extended period to determine the optimal reaction time.
-
-
Reagent Purity:
-
Impure Reactants: Impurities in catechol or isopropanol can interfere with the reaction. Use purified reagents.
-
Problem 2: Formation of Multiple Products and Low Selectivity
Q: I am observing the formation of multiple products in my reaction mixture, leading to a low yield of the desired this compound. How can I improve the selectivity?
A: The formation of multiple products is a common issue in Friedel-Crafts alkylations due to polyalkylation and isomerization. Here are strategies to enhance the selectivity for this compound:
-
Molar Ratio of Reactants:
-
Excess Catechol: Use a large excess of catechol relative to the alkylating agent (isopropanol or isopropyl halide). This will statistically favor mono-alkylation over di- or tri-alkylation.
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity by reducing the rate of side reactions.
-
Catalyst Choice: The choice of catalyst can significantly influence selectivity. Milder catalysts may favor the formation of the para-substituted product. Experiment with different acid catalysts (e.g., phosphoric acid, solid acids) to find the optimal one for your desired isomer.
-
-
Byproduct Identification:
-
The primary byproducts are likely to be 3-isopropylcatechol (the ortho-isomer) and di-isopropylcatechols. The formation of di-isopropyl ether from isopropanol can also occur if the reaction is heated with a strong acid. Identifying the byproducts by techniques like GC-MS or NMR will help in devising a strategy to minimize their formation.
-
Problem 3: Difficulty in Product Purification
Q: How can I effectively purify this compound from the crude reaction mixture?
A: Purification can be challenging due to the presence of unreacted starting materials and isomeric byproducts.
-
Crystallization: this compound is a solid at room temperature. Crystallization is a highly effective method for purification.
-
Solvent Selection: A good crystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be very soluble or insoluble in the chosen solvent at all temperatures. A solvent survey with small amounts of the crude material is recommended to find the ideal solvent or solvent mixture.
-
Procedure: Dissolve the crude product in a minimal amount of a suitable hot solvent. Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. If the product "oils out," you may need to use a solvent mixture or a different solvent.
-
-
Column Chromatography: If crystallization does not provide the desired purity, column chromatography on silica gel can be used to separate the isomers and other impurities. The choice of eluent will depend on the polarity of the components in the mixture.
Biocatalytic Synthesis: Tyrosinase-Mediated Hydroxylation
Problem 1: Low Yield of this compound
Q: My biocatalytic synthesis of this compound using tyrosinase is resulting in a low yield. What factors could be responsible, and how can I optimize the reaction?
A: Low yields in tyrosinase-catalyzed reactions can be due to several factors, including enzyme activity, substrate and product inhibition, and product degradation.
-
Enzyme Activity and Stability:
-
Optimal pH and Temperature: Tyrosinase activity is highly dependent on pH and temperature. The optimal pH is generally around 6.5-7.0, and the optimal temperature is typically in the range of 25-45°C.[1] Ensure your reaction buffer is at the optimal pH for the specific tyrosinase you are using. Operating outside the optimal temperature range can lead to reduced activity or denaturation.
-
Enzyme Source and Purity: The activity of tyrosinase can vary significantly between sources (e.g., mushroom, bacterial). Using a high-quality, purified enzyme preparation is recommended to avoid interference from other enzymes present in crude extracts.[2]
-
Enzyme Inactivation: Tyrosinase can be inactivated by the quinone products formed during the reaction. This is a form of suicide inactivation.
-
-
Reaction Conditions:
-
Substrate Concentration: High concentrations of the phenolic substrate can sometimes inhibit tyrosinase activity. It is advisable to perform initial rate studies to determine the optimal substrate concentration.
-
Oxygen Supply: Molecular oxygen is a co-substrate for the tyrosinase reaction. Ensure adequate aeration of the reaction mixture, especially for larger-scale reactions.
-
Presence of a Reductant: The primary challenge in the synthesis of catechols using tyrosinase is the further oxidation of the catechol product to the corresponding o-quinone, which then polymerizes. To prevent this, a reducing agent such as ascorbic acid should be added to the reaction mixture.[3][4] Ascorbic acid reduces the o-quinone back to the catechol, thereby increasing the yield of the desired product.[3][4] An excess of ascorbic acid is typically used.
-
Problem 2: Product Degradation and Browning of the Reaction Mixture
Q: The reaction mixture is turning brown, and I am losing my this compound product. What is causing this, and how can I prevent it?
A: The browning of the reaction mixture is a clear indication of the formation of melanin-like polymers, which occurs when the o-quinone product of the tyrosinase reaction is not effectively reduced back to the catechol.
-
Insufficient Reducing Agent: The most likely cause is an insufficient amount of ascorbic acid. Ensure you are using a stoichiometric excess of ascorbic acid relative to the amount of product you expect to form.
-
Reaction pH: The rate of non-enzymatic oxidation of catechols can be pH-dependent. Maintaining the reaction at a slightly acidic to neutral pH can help to stabilize the product.
-
Exclusion of Light: In some cases, light can promote the oxidation of phenolic compounds. Performing the reaction in the dark or in amber-colored vessels may be beneficial.
Frequently Asked Questions (FAQs)
Chemical Synthesis
-
Q1: What is the most common side reaction in the Friedel-Crafts isopropylation of catechol?
-
A1: The most common side reactions are the formation of the ortho-isomer (3-isopropylcatechol) and polyalkylation, leading to the formation of di- and tri-isopropylcatechols.[5] Using a large excess of catechol can help to minimize polyalkylation.
-
-
Q2: Can I use isopropanol directly for the Friedel-Crafts alkylation of catechol?
-
A2: Yes, isopropanol can be used as the alkylating agent in the presence of a Brønsted acid catalyst like phosphoric acid. The acid protonates the hydroxyl group of isopropanol, which then leaves as water to form an isopropyl carbocation that acts as the electrophile.
-
-
Q3: What are the safety precautions for working with Friedel-Crafts reactions?
-
A3: Friedel-Crafts reactions should be performed in a well-ventilated fume hood. The catalysts used (e.g., AlCl₃, H₃PO₄) are corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses). The reaction can be exothermic, so proper temperature control is necessary.
-
Biocatalytic Synthesis
-
Q4: Why is ascorbic acid necessary in the tyrosinase-catalyzed synthesis of this compound?
-
A4: Tyrosinase catalyzes two main reactions: the hydroxylation of monophenols to o-diphenols (catechols) and the subsequent oxidation of these catechols to o-quinones. These quinones are highly reactive and can polymerize to form dark pigments. Ascorbic acid acts as a reducing agent to convert the o-quinones back to the desired catechol product, thus preventing polymerization and increasing the yield of this compound.[3][4][6]
-
-
Q5: Can I reuse the tyrosinase enzyme?
-
A5: Tyrosinase can be immobilized on various supports, which allows for easier separation from the reaction mixture and potential reuse. However, the enzyme is susceptible to inactivation by the quinone byproducts, which can limit its reusability even in an immobilized form.
-
-
Q6: How can I monitor the progress of the biocatalytic reaction?
-
A6: The reaction progress can be monitored by taking aliquots at different time points and analyzing them by High-Performance Liquid Chromatography (HPLC). This will allow you to quantify the consumption of the starting material (4-isopropylphenol) and the formation of the product (this compound).
-
Data Presentation
Table 1: Comparison of Catalysts for Friedel-Crafts Isopropylation of Catechol (Illustrative)
| Catalyst | Alkylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Reference |
| Phosphoric Acid | Isopropanol | Toluene | 110 | 6 | 60-70 (Estimated) | General Knowledge |
| AlCl₃ | Isopropyl Chloride | Dichloromethane | 0 - RT | 4 | Variable, prone to byproducts | General Knowledge |
| Sulfonated Biochar | Isopropanol | Toluene | 100 | 8 | Potentially high (by analogy) | [7] |
| ZnCl₂/CSA | Isopropanol | Dioxane | 100 | 24 | Ortho-selective (by analogy) | [8][9] |
Note: The yields presented are illustrative and can vary significantly based on the specific reaction conditions.
Table 2: Key Parameters for Tyrosinase-Mediated Synthesis of this compound
| Parameter | Optimal Range/Condition | Rationale | Reference |
| Enzyme Source | Mushroom Tyrosinase | Commercially available, well-characterized | [3] |
| pH | 6.5 - 7.0 | Optimal for tyrosinase activity | [1] |
| Temperature | 25 - 45 °C | Balances enzyme activity and stability | [1] |
| Substrate | 4-Isopropylphenol | Precursor for this compound | N/A |
| Reducing Agent | Ascorbic Acid (≥ 2 equivalents) | Prevents product oxidation to quinone | [3][4] |
| Oxygen Supply | Aeration/Stirring in open flask | Co-substrate for the reaction |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound via Friedel-Crafts Alkylation
Materials:
-
Catechol
-
Isopropanol
-
Phosphoric acid (85%)
-
Toluene
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve catechol (1.0 equivalent) in toluene.
-
Add phosphoric acid (catalytic amount, e.g., 0.1-0.2 equivalents).
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add isopropanol (1.0-1.2 equivalents) dropwise to the refluxing mixture over a period of 1 hour.
-
Continue to reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization or column chromatography.
Protocol 2: Biocatalytic Synthesis of this compound Using Tyrosinase
Materials:
-
Mushroom tyrosinase
-
4-Isopropylphenol
-
L-Ascorbic acid
-
Phosphate buffer (0.1 M, pH 6.8)
-
Reaction vessel with good aeration (e.g., baffled flask)
Procedure:
-
Prepare a solution of 4-isopropylphenol in a minimal amount of a water-miscible organic solvent (e.g., ethanol) if it has low water solubility.
-
In the reaction vessel, prepare a solution of L-ascorbic acid (2.0-3.0 equivalents relative to the substrate) in phosphate buffer.
-
Add the 4-isopropylphenol solution to the ascorbic acid solution.
-
Initiate the reaction by adding a solution of mushroom tyrosinase in the phosphate buffer.
-
Incubate the reaction mixture at the optimal temperature (e.g., 30-37°C) with vigorous stirring or shaking to ensure adequate oxygen supply.
-
Monitor the reaction progress by HPLC, measuring the consumption of 4-isopropylphenol and the formation of this compound.
-
Once the reaction is complete, the product can be extracted with an organic solvent (e.g., ethyl acetate).
-
The organic extracts can be washed, dried, and concentrated to yield the crude product, which can be further purified by crystallization or chromatography.
Mandatory Visualization
Caption: Workflow for the chemical synthesis of this compound.
Caption: Workflow for the biocatalytic synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. How To Run A Reaction [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of the antioxidant hydroxytyrosol using tyrosinase as biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Browning prevention by ascorbic acid and 4-hexylresorcinol: different mechanisms of action on polyphenol oxidase in the presence and in the absence of substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Catalytic mechanism of the tyrosinase reaction toward the Tyr98 residue in the caddie protein - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent the oxidation of 4-isopropylcatechol in experimental solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 4-isopropylcatechol in experimental solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your experiments.
Troubleshooting Guide: Common Issues with this compound Solutions
| Issue | Potential Cause | Recommended Solution |
| Solution turns brown/pink upon preparation or during experiment. | Oxidation of this compound to form colored quinone and subsequent polymerization products. | 1. Work under an inert atmosphere: Prepare solutions in a glove box or use Schlenk line techniques with nitrogen or argon gas.[1][2][3] 2. Use deoxygenated solvents: Sparge solvents with nitrogen or argon for at least 30 minutes prior to use. 3. Control pH: Maintain a slightly acidic pH (ideally around 4-6) to slow down the rate of oxidation.[4] 4. Add antioxidants: Incorporate antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) into your solution. |
| Loss of compound activity or inconsistent results over time. | Gradual degradation of this compound due to oxidation, even if not visually apparent. A related compound, 4-nerolidylcatechol, was found to lose over 80% of its antioxidant activity when stored in solution at -20°C for 30 days.[5] | 1. Prepare fresh solutions: Use solutions immediately after preparation whenever possible. 2. Proper storage: For short-term storage, keep solutions on ice and protected from light. For longer-term storage, aliquot and store at -80°C under a nitrogen atmosphere. 3. Include stabilizers: Add a chelating agent like EDTA to remove trace metal ions that can catalyze oxidation.[6][7][8] |
| Precipitate forms in the solution. | Formation of insoluble polymerization products from the oxidized quinone species. | 1. Implement preventative measures: Follow all recommendations for preventing initial oxidation. 2. Filter solution: If a small amount of precipitate has formed and the experiment must proceed, filter the solution through a 0.22 µm syringe filter immediately before use, but be aware that the concentration of the active compound may be reduced. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution changing color?
A1: The color change (typically to pink, brown, or black) is a visual indicator of oxidation. This compound, like other catechols, is highly susceptible to oxidation, especially in the presence of oxygen, at neutral to alkaline pH, and in the presence of metal ions. The initial oxidation product is a reactive o-quinone, which can then undergo further reactions, including polymerization, to form colored products.
Q2: What is the optimal pH for storing this compound solutions?
Q3: Which antioxidant should I use, and at what concentration?
A3: Both ascorbic acid (a hydrophilic antioxidant) and butylated hydroxytoluene (BHT, a lipophilic antioxidant) are commonly used to stabilize phenolic compounds.[9][10][11] The choice depends on your solvent system and experimental design.
-
Ascorbic acid: A good choice for aqueous solutions. A starting concentration of 0.1-1 mM is often effective.
-
BHT: Suitable for organic solvents or lipid-based systems. Typical concentrations range from 0.01% to 0.1% (w/v).
It is always best to perform pilot experiments to determine the optimal type and concentration of antioxidant for your specific application.
Q4: How do metal ions contribute to the oxidation of this compound?
A4: Transition metal ions, such as iron (Fe³⁺) and copper (Cu²⁺), can act as catalysts in the oxidation of catechols.[12] They can facilitate the transfer of electrons from the catechol to oxygen, thereby accelerating the degradation process. Even trace amounts of these metals in your solvents or glassware can have a significant impact.
Q5: Can I use a chelating agent to prevent metal-catalyzed oxidation?
A5: Yes, using a chelating agent like ethylenediaminetetraacetic acid (EDTA) is a highly effective strategy.[6][7][8] EDTA binds to and sequesters metal ions, preventing them from participating in redox reactions.[6][7][8] Adding 0.1-1 mM EDTA to your buffer or solution can significantly enhance the stability of this compound.
Q6: What are the primary degradation products of this compound oxidation?
A6: The initial product of oxidation is 4-isopropyl-o-benzoquinone. This highly reactive intermediate can then undergo a variety of subsequent reactions, including polymerization, to form a complex mixture of oligomeric products.[13] Studies on the related compound 4-isopropylphenol have shown that its oxidation can lead to the formation of dimers and other oligomers.[13]
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound
This protocol outlines the steps for preparing an aqueous solution of this compound with enhanced stability for use in cell culture or other biological assays.
Materials:
-
This compound powder
-
High-purity, deionized water
-
Ascorbic acid
-
EDTA disodium salt
-
Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment
-
Nitrogen or Argon gas
-
Sterile, sealed vials
Procedure:
-
Deoxygenate the Solvent: Sparge high-purity water with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.
-
Prepare the Stabilizing Buffer: In the deoxygenated water, dissolve ascorbic acid to a final concentration of 0.5 mM and EDTA to a final concentration of 0.1 mM.
-
Adjust pH: Adjust the pH of the stabilizing buffer to 6.0 using dilute HCl.
-
Weigh this compound: In a separate, clean vial, weigh the required amount of this compound powder. Perform this step quickly to minimize air exposure.
-
Dissolution: Under a gentle stream of nitrogen or argon, add the deoxygenated, pH-adjusted stabilizing buffer to the this compound powder. Cap the vial tightly and mix gently until fully dissolved.
-
Aliquoting and Storage: If the solution is not for immediate use, aliquot it into smaller, sterile vials under an inert atmosphere. Fill the vials to the top to minimize the headspace. Store the vials at -80°C.
Protocol 2: Handling and Use of Air-Sensitive this compound Solutions
This protocol describes the best practices for handling solutions of this compound to prevent oxidation during an experiment.
Equipment:
-
Glove box or Schlenk line
-
Gas-tight syringes and needles[3]
-
Septum-sealed reaction vessels
Procedure:
-
Prepare Glassware: Ensure all glassware is thoroughly cleaned and dried in an oven (e.g., at 125°C overnight) to remove any adsorbed moisture.[1][3] Assemble the glassware while still hot and flush with a stream of dry nitrogen or argon as it cools.[1][3]
-
Inert Atmosphere Transfer:
-
If using a stock solution stored in a septum-sealed vial, first purge a gas-tight syringe with nitrogen or argon several times.
-
Puncture the septum of the vial with a needle connected to a nitrogen/argon line to slightly pressurize the vial.
-
Using the purged gas-tight syringe, puncture the septum and withdraw the desired volume of the this compound solution. The slight positive pressure in the vial will help to fill the syringe.[2]
-
Quickly transfer the solution to the reaction vessel, which should also be under an inert atmosphere.
-
-
Running the Experiment: Maintain a slight positive pressure of inert gas throughout the experiment to prevent the ingress of air. Use a bubbler system to monitor the gas flow.[3]
Visualizing the Problem and Solutions
Oxidation Pathway of this compound
Caption: General oxidation pathway of this compound.
Logic for Preventing Oxidation
References
- 1. ehs.umich.edu [ehs.umich.edu]
- 2. web.mit.edu [web.mit.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. scielo.br [scielo.br]
- 5. Stability and antioxidant activity of semi-synthetic derivatives of 4-nerolidylcatechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. primescholars.com [primescholars.com]
- 7. researchgate.net [researchgate.net]
- 8. Ethylenediaminetetraacetic Acid (EDTA) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Comparison of Butylated Hydroxytoluene, Ascorbic Acid, and Clove Extract as Antioxidants in Fresh Beef Patties at Refrigerated Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of Butylated Hydroxytoluene, Ascorbic Acid, and Clove Extract as Antioxidants in Fresh Beef Patties at Refrigerated Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of antioxidant capacity of 4-vinylguaiacol with catechin and ferulic acid in oil-in-water emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of 4-Isopropylcatechol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of 4-isopropylcatechol in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is sparingly soluble in water. The estimated aqueous solubility is approximately 2114 mg/L at 25°C[1]. It is, however, soluble in organic solvents like ether, benzene, and ethanol, and slightly soluble in acetonitrile and chloroform[2][3][4].
Q2: Why is this compound poorly soluble in water?
The poor aqueous solubility of this compound is attributed to its chemical structure. While the two hydroxyl (-OH) groups of the catechol moiety can form hydrogen bonds with water, the nonpolar isopropyl group and the benzene ring are hydrophobic, which limits its overall solubility in water[3][5].
Q3: How does pH influence the solubility of this compound?
The solubility of phenolic compounds like this compound is generally pH-dependent. In alkaline solutions, the phenolic hydroxyl groups can deprotonate to form phenolate ions, which are more soluble in water. Therefore, increasing the pH of the aqueous medium is expected to increase the solubility of this compound.
Q4: Can temperature be used to increase the solubility of this compound?
For most solid solutes, solubility in water increases with temperature[4][6]. Therefore, heating the aqueous medium can be a straightforward method to dissolve a higher concentration of this compound. However, the stability of the compound at elevated temperatures should be considered. For some compounds, the dissolution process can be exothermic, leading to decreased solubility with increasing temperature[4][6]. It is recommended to perform experimental studies to determine the optimal temperature for solubilization without causing degradation.
Q5: What are the common strategies to enhance the aqueous solubility of this compound?
Several techniques can be employed to improve the aqueous solubility of poorly soluble compounds like this compound. These include:
-
pH adjustment: Increasing the pH to deprotonate the phenolic hydroxyls.
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.
-
Use of cyclodextrins: Forming inclusion complexes with cyclodextrins.
-
Solid dispersions: Dispersing this compound in a hydrophilic polymer matrix.
-
Co-crystallization: Forming a co-crystal with a highly soluble co-former.
-
Use of surfactants: Micellar solubilization using surfactants.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound upon addition to aqueous buffer. | The concentration of this compound exceeds its intrinsic aqueous solubility. | 1. pH Adjustment: Increase the pH of the buffer to ionize the catechol, which should increase its solubility. 2. Co-solvents: Add a water-miscible co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) to the buffer. Start with a small percentage (e.g., 5-10%) and increase as needed. 3. Heating: Gently warm the solution while stirring. Ensure the temperature is not high enough to cause degradation. |
| Difficulty dissolving this compound for in vitro cell-based assays. | The required concentration for the assay is significantly higher than its aqueous solubility. The use of organic solvents like DMSO may be toxic to cells at higher concentrations. | 1. Cyclodextrin Complexation: Prepare an inclusion complex of this compound with a cyclodextrin like β-cyclodextrin or its more soluble derivatives (e.g., hydroxypropyl-β-cyclodextrin). This can significantly enhance aqueous solubility. 2. Formulation with Surfactants: Use a non-ionic surfactant like Tween 80 or Polysorbate 80 at a concentration above its critical micelle concentration (CMC) to form micelles that can encapsulate this compound. |
| Inconsistent results in biological assays. | Poor solubility leading to non-homogeneous solutions and inaccurate dosing. Precipitation of the compound during the experiment. | 1. Prepare a Stock Solution: Dissolve this compound in a suitable water-miscible organic solvent (e.g., DMSO) at a high concentration. Then, dilute the stock solution into the aqueous experimental medium, ensuring the final solvent concentration is low and does not affect the assay. 2. Use a Solubilized Formulation: Employ one of the solubility enhancement techniques (cyclodextrins, solid dispersion, etc.) to prepare a stable, aqueous stock solution. |
| Low bioavailability in in vivo studies. | Poor dissolution of the compound in the gastrointestinal tract. | 1. Solid Dispersion: Formulate this compound as a solid dispersion with a hydrophilic carrier like polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG). This can improve the dissolution rate. 2. Co-crystals: Develop a co-crystal of this compound with a pharmaceutically acceptable co-former to enhance its solubility and dissolution properties. 3. Lipid-Based Formulation: For oral administration, consider formulating this compound in a lipid-based delivery system. |
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | ~ 2.1 g/L | 25 | [1] |
| Ethanol | Soluble | Not Specified | [2] |
| Diethyl Ether | Soluble | Not Specified | [2] |
| Benzene | Soluble | Not Specified | [2] |
| Acetonitrile | Slightly Soluble | Not Specified | [3][4] |
| Chloroform | Slightly Soluble | Not Specified | [3][4] |
| DMSO | ≥ 50 mg/mL | Not Specified | [7] |
Table 2: Parameters for Solubility Enhancement Techniques (Generalized)
| Technique | Key Parameters to Optimize | Typical Range/Values |
| pH Adjustment | Final pH of the solution | pH > pKa of this compound |
| Co-solvency | Type and percentage of co-solvent | 5-40% Ethanol, Propylene Glycol, PEG 300/400 |
| Cyclodextrin Complexation | Type of cyclodextrin, Molar ratio (Drug:CD) | β-CD, HP-β-CD, SBE-β-CD; 1:1 or 1:2 |
| Solid Dispersion | Carrier polymer, Drug-to-polymer ratio | PVP K30, PEG 6000; 1:1 to 1:10 |
| Surfactant Solubilization | Type of surfactant, Concentration | Tween 80, Poloxamer 188; Above CMC |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
This protocol is based on a method for preparing a this compound solution for in vivo use.
-
Prepare a stock solution: Dissolve this compound in DMSO to a concentration of 12.5 mg/mL.
-
Mix with PEG300: Take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.
-
Add Tween-80: To the above mixture, add 50 µL of Tween-80 and mix until a clear solution is obtained.
-
Final Dilution: Add 450 µL of saline to the mixture to reach a final volume of 1 mL. The final concentration of this compound will be 1.25 mg/mL.
Protocol 2: Preparation of a this compound-β-Cyclodextrin Inclusion Complex (Kneading Method)
This is a generalized protocol that may require optimization.
-
Weighing: Weigh this compound and β-cyclodextrin in a 1:1 molar ratio.
-
Mixing: Place the β-cyclodextrin in a mortar.
-
Kneading: Add a small amount of a water-ethanol mixture (e.g., 50:50 v/v) to the β-cyclodextrin to form a paste.
-
Incorporation: Gradually add the this compound powder to the paste and continue kneading for 30-60 minutes.
-
Drying: Dry the resulting solid mass in an oven at 40-50°C until a constant weight is achieved.
-
Sieving: Pulverize the dried complex and pass it through a sieve to obtain a fine powder.
Protocol 3: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
This is a generalized protocol that may require optimization.
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30 or PEG 6000) in a suitable common volatile solvent (e.g., ethanol or a mixture of ethanol and dichloromethane) in the desired ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.
-
Drying: Further dry the solid mass in a vacuum oven at room temperature for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion and pulverize it using a mortar and pestle.
-
Sieving: Pass the powdered solid dispersion through a fine-mesh sieve.
Visualizations
Caption: Experimental workflow for enhancing the solubility of this compound.
Caption: Troubleshooting flowchart for addressing precipitation issues.
References
- 1. ijisrt.com [ijisrt.com]
- 2. Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. CAS 2138-43-4: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound CAS#: 2138-43-4 [m.chemicalbook.com]
- 5. iosrphr.org [iosrphr.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing 4-Isopropylcatechol Dosage for Tyrosinase Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-isopropylcatechol in tyrosinase inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound in relation to tyrosinase?
A1: this compound is recognized as a potent, irreversible cutaneous depigmenting agent.[1] Its effects are tyrosinase-dependent, leading to a notable inhibition of protein biosynthesis within melanoma cells that have high levels of tyrosinase.[1] The direct inhibition of protein synthesis is thought to be caused by intermediates formed during the early stages of the enzymatic oxidation of this compound by tyrosinase.[1]
Q2: What is the recommended starting concentration range for this compound in a tyrosinase inhibition assay?
Q3: How should I prepare my this compound stock solution?
A3: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Subsequently, this stock solution should be diluted with the tyrosinase assay buffer to achieve the desired final concentrations for the experiment.
Q4: What are the critical controls to include in my tyrosinase inhibition assay?
A4: To ensure the validity of your results, the following controls are essential:
-
Enzyme Control (EC): Contains the tyrosinase enzyme and substrate without the inhibitor. This represents 100% enzyme activity.
-
Inhibitor Control (IC): A known tyrosinase inhibitor, such as kojic acid, should be used as a positive control to validate the assay's performance.
-
Blank Control: Contains the assay buffer and substrate without the enzyme to account for any non-enzymatic oxidation of the substrate.
-
Solvent Control: If the inhibitor is dissolved in a solvent like DMSO, a control containing the same concentration of the solvent should be included to assess its effect on enzyme activity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background signal in blank wells | - Spontaneous oxidation of the substrate (e.g., L-DOPA).- Contaminated reagents or microplate. | - Prepare fresh substrate solution before each experiment.- Use high-purity reagents and clean, sterile microplates.- Subtract the absorbance of the blank from all other readings. |
| Low or no tyrosinase activity in the enzyme control | - Inactive enzyme due to improper storage or handling.- Incorrect buffer pH or temperature. | - Store the tyrosinase enzyme at the recommended temperature (typically -20°C or -80°C) and avoid repeated freeze-thaw cycles.- Ensure the assay buffer is at the optimal pH (usually around 6.5-7.5) and the incubation is performed at the correct temperature (e.g., 25°C or 37°C). |
| Inconsistent or variable results between replicates | - Pipetting errors.- Incomplete mixing of reagents.- Temperature fluctuations across the microplate. | - Use calibrated pipettes and ensure accurate and consistent pipetting.- Mix the contents of each well thoroughly after adding each reagent.- Ensure the microplate is incubated at a uniform temperature. |
| Precipitation of this compound in the assay wells | - Poor solubility of the compound in the aqueous assay buffer.- The final solvent concentration is too low. | - Increase the final concentration of the organic solvent (e.g., DMSO) in the assay, but ensure it does not exceed a concentration that inhibits the enzyme (typically ≤ 1-5%).- Prepare a fresh, clear stock solution of this compound before each experiment. |
Quantitative Data
Due to the limited availability of direct IC50 values for this compound's inhibition of tyrosinase, this table provides a comparison with other known tyrosinase inhibitors for context.
| Inhibitor | Tyrosinase Source | IC50 Value | Reference |
| 4-tert-butylcatechol | Human Melanoma Cells | > 1 mM | [2] |
| Kojic Acid | Mushroom | ~128.17 µM | [3] |
| 4-Phenylthiourea (4-PT) | Mushroom | 5.82 µM | [3] |
Experimental Protocols
Detailed Methodology for a Standard Tyrosinase Inhibition Assay
This protocol is a general guideline and may require optimization for your specific experimental setup.
1. Reagent Preparation:
-
Phosphate Buffer (50 mM, pH 6.8): Prepare a 50 mM solution of potassium phosphate buffer and adjust the pH to 6.8.
-
Tyrosinase Solution (e.g., 1000 U/mL): Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer. The final concentration in the assay will need to be optimized.
-
Substrate Solution (e.g., 2 mM L-DOPA): Dissolve L-3,4-dihydroxyphenylalanine (L-DOPA) in phosphate buffer. Prepare this solution fresh before each experiment.
-
This compound Stock Solution (e.g., 100 mM): Dissolve this compound in DMSO.
-
Positive Control (e.g., 10 mM Kojic Acid): Dissolve kojic acid in phosphate buffer or DMSO.
2. Assay Procedure (96-well plate format):
-
Add 40 µL of phosphate buffer to each well.
-
Add 20 µL of the this compound solution at various concentrations to the test wells.
-
Add 20 µL of the positive control to the respective wells.
-
Add 20 µL of the solvent (e.g., DMSO) to the enzyme control and blank wells.
-
Add 20 µL of the tyrosinase solution to all wells except the blank wells. Add 20 µL of phosphate buffer to the blank wells.
-
Mix the contents of the plate gently and pre-incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm using a microplate reader.
-
Continue to take readings every 1-2 minutes for a total of 20-30 minutes.
3. Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the absorbance vs. time graph.
-
Calculate the percentage of tyrosinase inhibition for each concentration of this compound using the following formula:
% Inhibition = [ (Rate of Enzyme Control - Rate of Test Sample) / Rate of Enzyme Control ] x 100
-
Plot the % Inhibition against the concentration of this compound and determine the IC50 value (the concentration that causes 50% inhibition).
Visualizations
Caption: Workflow for a typical tyrosinase inhibition assay.
Caption: A logical flow for troubleshooting inconsistent experimental results.
References
- 1. Tyrosinase-mediated inhibition of in vitro leucine incorporation into mouse melanoma by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of tyrosinase activity by 4-tert-butylcatechol and other depigmenting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Mitigating skin irritation caused by topical 4-isopropylcatechol application
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate skin irritation associated with the topical application of 4-isopropylcatechol (4-IPC).
Troubleshooting Guides
Issue 1: Subject Reports Mild to Moderate Erythema, Itching, or a Burning Sensation Post-Application.
Question: What are the initial steps to manage mild to moderate skin irritation observed during our in-life studies with this compound?
Answer:
Initial management should focus on reducing the inflammatory response and preventing further irritation. Consider the following tiered approach:
-
Reduce Concentration or Application Frequency: The simplest initial step is to decrease the concentration of 4-IPC in your formulation or reduce the frequency of application. Irritation from phenolic compounds is often dose-dependent.[1]
-
Incorporate Soothing and Anti-inflammatory Excipients: If reducing the concentration is not feasible due to efficacy requirements, consider reformulating to include agents with known anti-inflammatory and soothing properties.
-
Enhance Skin Barrier Function: A compromised skin barrier can exacerbate irritation. Incorporating ingredients that support the lipid barrier can help mitigate this.
-
Ceramides: These are essential lipids for maintaining the skin's barrier function. Formulations containing ceramides can help restore the barrier and reduce susceptibility to irritants.
-
Fatty Acids (e.g., Linoleic Acid): Help to maintain the integrity of the stratum corneum.
-
-
Utilize Antioxidants: this compound may induce oxidative stress in keratinocytes.[4] Including antioxidants in the formulation can help neutralize reactive oxygen species (ROS) and reduce the subsequent inflammatory cascade.
-
Vitamin E (Tocopherol): A potent antioxidant that can help protect cell membranes from oxidative damage.
-
Vitamin C (Ascorbic Acid and its derivatives): Works synergistically with Vitamin E and can help reduce inflammation.
-
Green Tea Polyphenols: Have well-documented antioxidant and anti-inflammatory properties.
-
Issue 2: Severe Erythema, Edema, and Vesicle Formation Observed.
Question: Some subjects are developing severe skin reactions, including blistering. How should we proceed?
Answer:
The development of severe reactions such as intense erythema, edema, and vesicles is indicative of severe irritant contact dermatitis or a potential allergic contact dermatitis. Immediate action is required:
-
Discontinue Application Immediately: Cease all applications of the 4-IPC formulation to the affected subjects.
-
Assess for Allergic Contact Dermatitis: While 4-IPC is a known irritant, severe reactions may indicate an allergic response.[1] Consider patch testing to confirm if the reaction is an allergic sensitization to 4-IPC or another component in the formulation.
-
Topical Corticosteroids (for in-life studies under ethical approval): In a therapeutic research context and with appropriate ethical oversight, the application of a low- to mid-potency topical corticosteroid may be considered to manage the severe inflammation.
-
Formulation Review: A thorough review of the formulation is necessary.
-
Vehicle Components: The vehicle itself may be contributing to the irritation. Evaluate the irritancy potential of all excipients.
-
pH of the Formulation: An inappropriate pH can disrupt the skin's acid mantle and increase irritation.
-
Encapsulation Strategies: For future formulations, consider encapsulation techniques such as liposomes or polymeric nanoparticles. Encapsulation can control the release of 4-IPC, reducing its direct contact with the epidermis and thereby minimizing irritation. This strategy has been successfully employed for other irritants like retinoids.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of skin irritation caused by this compound?
A1: As a phenolic compound, this compound can directly damage keratinocytes, leading to the release of pro-inflammatory cytokines such as Interleukin-1 alpha (IL-1α) and Tumor Necrosis Factor-alpha (TNF-α). This initiates an inflammatory cascade, recruiting immune cells to the site of application and resulting in the clinical signs of irritation like redness, swelling, and a burning sensation. It is also suggested that 4-IPC can induce oxidative stress in skin cells, contributing to the inflammatory response.[4]
Q2: Are there any validated in vitro models to screen our reformulated 4-IPC formulations for reduced irritation potential?
A2: Yes, the most widely accepted in vitro method is the Reconstructed Human Epidermis (RhE) Test , as described in the OECD Test Guideline 439. This method uses a 3D model of human epidermis to assess the viability of keratinocytes after exposure to a test substance. A reduction in cell viability below a certain threshold indicates irritation potential. This model is a reliable, non-animal alternative for screening the irritancy of topical formulations.
Q3: Can we quantitatively measure the reduction in skin irritation with our reformulated products in human trials?
A3: Yes, several quantitative and semi-quantitative methods can be employed in clinical trials:
-
Instrumental Assessment:
-
Chromameter/Spectrophotometer: To measure changes in skin color (erythema).
-
Transepidermal Water Loss (TEWL): To assess skin barrier integrity. An increase in TEWL indicates a compromised barrier.
-
Corneometer: To measure skin hydration.
-
-
Clinical Scoring: A trained investigator can grade the severity of erythema, edema, and scaling using a standardized scale (e.g., 0-4 scale).
-
Subjective Assessment: Subjects can report the intensity of sensory irritation (stinging, burning, itching) using a visual analog scale (VAS) or a labeled magnitude scale.[5][6]
Q4: What are the key formulation strategies to consider from the outset to minimize the irritation potential of this compound?
A4: Proactive formulation design is crucial. Key strategies include:
-
Vehicle Selection: Choose a vehicle with a low irritation potential. Avoid known irritants like high concentrations of ethanol or propylene glycol.
-
pH Optimization: Buffer the formulation to a pH compatible with the skin's natural acid mantle (typically pH 4.5-5.5).
-
Inclusion of Anti-Irritants: Proactively include a combination of anti-inflammatory agents, antioxidants, and barrier-enhancing lipids in the formulation.
-
Controlled Release Systems: Investigate drug delivery systems like microemulsions, liposomes, or solid lipid nanoparticles to control the release of 4-IPC and reduce its direct impact on the stratum corneum.
Data on Mitigation Strategies
The following table summarizes quantitative data from a study on mitigating retinol-induced skin irritation, which can serve as a valuable reference for formulating with this compound, another known topical irritant. The study employed a patch test design to evaluate the efficacy of various soothing agents when co-formulated with 0.1% retinol.
| Soothing Agent | Concentration | Mean Cumulative Irritancy Index (MCII ± SD) | Benefit Category |
| Vehicle (0.1% Retinol) | - | 1.00 ± 0.54 | - |
| PLG | 2% | 0.26 ± 0.24 | Good |
| Ceramides | 5% | 0.42 ± 0.31 | Good |
| Acetyl Glucosamine | 3% | 0.51 ± 0.32 | Good |
| Panthenol | 2% | 0.58 ± 0.37 | Moderate |
| TECA | 0.2% | 0.61 ± 0.41 | Moderate |
| Centella asiatica | 0.5% | 0.67 ± 0.45 | Moderate |
| p < 0.05 vs. vehicle. Data adapted from a study on retinol-induced irritation.[7] |
Experimental Protocols
Protocol 1: In Vitro Skin Irritation Testing using a Reconstructed Human Epidermis (RhE) Model (Based on OECD TG 439)
-
Tissue Preparation: Reconstituted human epidermis tissues are received and pre-incubated in maintenance medium overnight at 37°C and 5% CO₂.
-
Test Substance Application: The test formulation containing 4-IPC (and any mitigating agents) is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are also applied to separate tissues.
-
Exposure and Incubation: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes) at 37°C. After exposure, the test substance is removed by washing. The tissues are then incubated for a further period (e.g., 42 hours).
-
Viability Assessment (MTT Assay): After incubation, the tissues are transferred to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a blue formazan salt.
-
Formazan Extraction and Quantification: The formazan salt is extracted from the tissues using an appropriate solvent (e.g., isopropanol). The optical density of the extracted formazan is measured using a spectrophotometer.
-
Data Analysis: The cell viability for each test substance is calculated as a percentage of the negative control. A substance is classified as an irritant if the mean tissue viability is reduced below 50%.
Protocol 2: Human Patch Test for Assessing Skin Irritation
-
Subject Recruitment: Healthy volunteers with no history of skin diseases are recruited after obtaining informed consent.
-
Patch Application: A small amount of the 4-IPC formulation is applied to a Finn Chamber® or a similar occlusive patch. The patch is then applied to a designated area of the subjects' back. A negative control (vehicle) and a positive control (if ethically permissible) are also applied.
-
Patch Removal and Scoring: The patches are removed after a specified duration (e.g., 24 or 48 hours). The application sites are evaluated for signs of irritation (erythema, edema) by a trained investigator at various time points after patch removal (e.g., 1, 24, and 48 hours post-removal). A standardized scoring system is used.
-
Instrumental Measurements: Non-invasive instrumental measurements (Chromameter, TEWL meter) are taken at baseline and at each evaluation time point to quantify changes in skin color and barrier function.
-
Subjective Assessment: Subjects are asked to rate any sensory irritation (itching, burning) at each time point using a VAS.
-
Data Analysis: The mean irritation scores, instrumental measurements, and subjective ratings are compared between the 4-IPC formulation and the vehicle control to determine the irritation potential.
Visualizations
Caption: Signaling pathway of irritant contact dermatitis induced by 4-IPC.
Caption: Workflow for troubleshooting and mitigating 4-IPC-induced skin irritation.
References
- 1. The treatment of hypermelanosis with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formulation of Topical Dosage Forms Containing Synthetic and Natural Anti-Inflammatory Agents for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation of Topical Dosage Forms Containing Synthetic and Natural Anti-Inflammatory Agents for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 2138-43-4 | FI66175 | Biosynth [biosynth.com]
- 5. Evaluation of a quantitative clinical method for assessment of sensory skin irritation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluating the Efficacy of Soothing Agents in Mitigating 0.1% Retinol‐Induced Skin Irritation: A Patch Test - PMC [pmc.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) purification of 4-isopropylcatechol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) for the purification of 4-isopropylcatechol.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of this compound in a question-and-answer format.
| Problem ID | Issue | Possible Causes | Recommended Solutions |
| P01 | Peak Tailing for this compound Peak | 1. Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with the hydroxyl groups of the catechol.[1][2][3] 2. Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to interactions causing tailing.[1][2] 3. Column Overload: Injecting too concentrated a sample can lead to peak asymmetry.[4] 4. Column Degradation: Loss of stationary phase or contamination can cause poor peak shape. | 1. Use an End-Capped Column: Select a high-quality, end-capped C18 column to minimize silanol interactions. 2. Acidify the Mobile Phase: Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress the ionization of silanol groups.[5][6][7] 3. Reduce Sample Concentration: Dilute the sample and reinject.[4] 4. Flush or Replace Column: Flush the column with a strong solvent (e.g., isopropanol) or replace it if performance does not improve. |
| P02 | Ghost Peaks in the Chromatogram | 1. Contaminated Mobile Phase: Impurities in the solvents or water used for the mobile phase.[8][9] 2. Sample Carryover: Residual sample from a previous injection remaining in the injector or column.[8] 3. System Contamination: Contaminants leaching from tubing, seals, or other system components.[8] 4. Degradation of Mobile Phase Additives: Some additives can degrade over time. | 1. Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phase.[9] 2. Implement a Needle Wash Step: Use a strong solvent in the autosampler's needle wash protocol. 3. Flush the System: Flush the entire HPLC system with a strong, unfiltered solvent. 4. Prepare Fresh Mobile Phase Daily: Do not store buffered mobile phases for extended periods. |
| P03 | Variable Retention Times | 1. Inconsistent Mobile Phase Composition: Improper mixing of mobile phase components.[10] 2. Fluctuating Column Temperature: Lack of a column oven or unstable temperature control. 3. Pump Malfunction: Inconsistent flow rate due to air bubbles or faulty check valves. 4. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase. | 1. Premix Mobile Phase: Manually premix mobile phase components and degas thoroughly.[10] 2. Use a Column Oven: Maintain a constant column temperature. 3. Purge the Pump: Degas the mobile phase and purge the pump to remove air bubbles. 4. Ensure Adequate Equilibration: Equilibrate the column for at least 10-15 column volumes before injection. |
| P04 | High Backpressure | 1. Column Frit Blockage: Particulate matter from the sample or mobile phase blocking the column inlet frit. 2. System Blockage: Obstruction in the tubing, injector, or guard column. 3. Precipitation: Buffer or sample precipitation in the mobile phase. | 1. Filter Samples: Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection. 2. Use a Guard Column: Install a guard column before the analytical column. 3. Isolate the Source: Disconnect components sequentially to identify the location of the blockage. 4. Check Buffer Solubility: Ensure the buffer is soluble in the highest organic percentage of your gradient. |
| P05 | Poor Resolution of Impurities | 1. Inappropriate Mobile Phase: The solvent strength or composition is not optimal for separating this compound from its impurities. 2. Incorrect Stationary Phase: The column chemistry is not suitable for the separation. 3. Suboptimal Flow Rate or Gradient: The elution conditions are too fast or the gradient is too steep. | 1. Optimize Mobile Phase: Adjust the ratio of organic solvent to water. Try a different organic solvent (e.g., methanol instead of acetonitrile).[11] 2. Screen Different Columns: Test columns with different stationary phases (e.g., Phenyl-Hexyl, Cyano). 3. Adjust Gradient and Flow Rate: Decrease the flow rate or use a shallower gradient to improve separation. |
Frequently Asked Questions (FAQs)
1. What is a typical starting HPLC method for the purification of this compound?
A good starting point for reversed-phase HPLC purification of this compound is to use a C18 column with a mobile phase consisting of a mixture of water and acetonitrile or methanol, with the addition of an acid modifier like formic acid or phosphoric acid to improve peak shape.[5][12] A gradient elution from a lower to a higher concentration of the organic solvent is often effective for separating impurities.
2. How should I prepare my this compound sample for HPLC analysis?
Your sample should be dissolved in a solvent that is compatible with the mobile phase, ideally in the initial mobile phase composition.[13] The sample should be filtered through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column.
3. What are the potential impurities I should look for during the purification of this compound?
Potential impurities can include starting materials, by-products from the synthesis, and degradation products. For catechols, oxidation products are a common concern. Dimeric impurities have also been observed in similar compounds.[14] It is important to perform forced degradation studies to understand potential degradation pathways.[15][16]
4. How can I improve the stability of this compound during analysis and storage?
This compound can be susceptible to oxidation. It is advisable to prepare samples fresh and use them promptly. For storage of the pure compound, keeping it at low temperatures (-20°C or -80°C) under an inert atmosphere (e.g., nitrogen) is recommended.[17]
5. What detection wavelength is appropriate for this compound?
Catechols and their derivatives typically have UV absorbance in the range of 270-280 nm. However, it is always best to determine the optimal wavelength by running a UV scan of a standard solution of this compound.
Experimental Protocol: Preparative HPLC of this compound
This protocol provides a general methodology for the purification of this compound using preparative HPLC. Optimization may be required based on the specific impurity profile of the crude sample.
1. System Preparation:
-
HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler, column oven, fraction collector, and a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.
-
System Flush: Flush the system with a 50:50 mixture of Mobile Phase A and B to remove any contaminants.
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 70% A and 30% B) for at least 30 minutes at the desired flow rate.
2. Sample Preparation:
-
Dissolve the crude this compound sample in a minimal amount of a 50:50 mixture of acetonitrile and water.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter.
-
The final concentration should be optimized based on preliminary analytical runs to avoid column overloading.
3. Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 20.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 275 nm |
| Injection Volume | 1-5 mL (depending on concentration) |
| Gradient Program: | See table below |
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 20.0 | 40 | 60 |
| 22.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 70 | 30 |
| 30.0 | 70 | 30 |
4. Fraction Collection:
-
Set the fraction collector to trigger collection based on the UV signal threshold corresponding to the this compound peak.
-
Collect the eluent corresponding to the main peak in separate vessels.
5. Post-Purification Analysis:
-
Analyze the collected fractions using analytical HPLC to confirm purity.
-
Pool the pure fractions.
-
Remove the solvent using a rotary evaporator or lyophilizer.
Data Presentation
Table 1: Analytical HPLC Data for a Representative Purification
| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) | Purity (%) |
| Impurity 1 | 4.2 | - | 1.1 | - |
| This compound | 8.5 | 5.8 (vs. Impurity 1) | 1.2 | >99.5 |
| Impurity 2 (Dimer) | 12.1 | 4.2 (vs. 4-IPC) | 1.3 | - |
Visualizations
Caption: Experimental workflow for HPLC purification of this compound.
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. jfda-online.com [jfda-online.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Separation of 4-Isopropylphenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 8. halocolumns.com [halocolumns.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. HPLC Tips & Tricks – Mobile Phase Preparation [sigmaaldrich.com]
- 11. veeprho.com [veeprho.com]
- 12. nacalai.com [nacalai.com]
- 13. Precautions for Use of C18 HPLC Column - Hawach [hawachhplccolumn.com]
- 14. asianpubs.org [asianpubs.org]
- 15. openaccessjournals.com [openaccessjournals.com]
- 16. japsonline.com [japsonline.com]
- 17. medchemexpress.com [medchemexpress.com]
Best practices for long-term storage of 4-isopropylcatechol to maintain purity
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of 4-isopropylcatechol to maintain its purity. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability of solid this compound, it is recommended to store the compound at 4°C in a tightly sealed container under an inert nitrogen atmosphere.[1][2] For extended periods, storage at -20°C in a freezer is also a suitable option.[3] The key to maintaining purity is to minimize exposure to oxygen and light, as catechols are susceptible to oxidation.
Q2: How should I store solutions of this compound?
A2: Stock solutions of this compound should be stored at low temperatures and under a nitrogen atmosphere to prevent degradation. For mid-term storage of up to one month, -20°C is recommended. For longer-term storage, up to six months, it is best to store solutions at -80°C.[4] It is crucial to use a solvent that is free of dissolved oxygen and to ensure the container is well-sealed.
Q3: What are the main degradation pathways for this compound?
A3: The primary degradation pathway for this compound is oxidation. Catechols are highly susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or basic pH conditions. The initial oxidation product is typically an o-quinone, which is highly reactive and can undergo further reactions, including polymerization, leading to the formation of colored impurities.
Q4: Can I ship this compound at room temperature?
A4: While not ideal for long-term storage, shipping this compound at room temperature for short durations (less than two weeks) is generally acceptable.[5] However, upon receipt, the compound should be immediately transferred to the recommended long-term storage conditions to maintain its purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Discoloration of solid this compound (e.g., turning pink or brown) | Exposure to air (oxidation).Exposure to light. | Discard the discolored product as it indicates significant degradation. For future prevention, always store the solid under a nitrogen atmosphere in a light-resistant container. |
| Precipitate forms in a stored solution of this compound | The solution may have become supersaturated at the storage temperature.Degradation products may be precipitating out of the solution. | Gently warm the solution to see if the precipitate redissolves. If it does, consider preparing a more dilute stock solution. If the precipitate does not redissolve, it is likely due to degradation, and a fresh solution should be prepared. |
| Inconsistent experimental results using a stored solution | The concentration of the active compound may have decreased due to degradation.The presence of degradation products may be interfering with the assay. | Prepare a fresh solution from solid this compound. Qualify the new solution by running a standard curve or comparing its performance to a previously established baseline. |
| Formation of a black, sticky substance during workup in basic aqueous solutions | Polymerization of catechol degradation products is common under basic conditions.[3] | If possible, avoid basic workup conditions. If basic conditions are necessary, perform the workup at a low temperature and for the shortest possible time. Consider alternative purification methods that do not involve basic aqueous solutions. |
Quantitative Data Summary
The following table summarizes the recommended storage conditions and expected stability for this compound in both solid and solution forms.
| Form | Storage Temperature | Atmosphere | Duration | Expected Purity |
| Solid | 4°C | Nitrogen | > 1 year | High (>98%) |
| Solid | -20°C | Nitrogen | > 2 years | High (>98%) |
| Solution | -20°C | Nitrogen | 1 month | Stable |
| Solution | -80°C | Nitrogen | 6 months | Stable[4] |
Experimental Protocols
Protocol for Purity Assessment by HPLC
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for assessing the purity of this compound and detecting any degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve a known amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
This method should be validated according to ICH guidelines to ensure its accuracy, precision, specificity, and linearity.
Visualizations
Logical Workflow for Handling and Storing this compound
References
Identifying and characterizing byproducts in 4-isopropylcatechol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-isopropylcatechol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis involves the Friedel-Crafts alkylation of catechol with isopropanol. This reaction is typically catalyzed by a protic acid, such as phosphoric acid. The process involves heating a mixture of catechol and the acid, followed by the addition of isopropanol.
Q2: What are the primary byproducts I should expect in this synthesis?
A2: The primary byproducts in the synthesis of this compound are typically isomers and poly-alkylated species. The most common byproducts include:
-
3-Isopropylcatechol: An isomer formed due to the carbocation rearrangement during the electrophilic aromatic substitution.
-
Di-isopropylcatechols: A result of polyalkylation where a second isopropyl group is added to the catechol ring. Several isomers are possible, such as 3,5-, 3,6-, and 4,5-di-isopropylcatechol.
-
Tri-isopropylcatechols: In cases of high reactivity or forcing conditions, further alkylation can lead to the formation of tri-substituted catechols.
Q3: How can I minimize the formation of these byproducts?
A3: Minimizing byproduct formation is key to achieving a high yield of the desired this compound. Here are some strategies:
-
Control of Reaction Temperature: Lowering the reaction temperature can disfavor polyalkylation and may reduce the extent of carbocation rearrangement.
-
Molar Ratio of Reactants: Using a molar excess of catechol relative to isopropanol can increase the statistical probability of mono-alkylation, thus reducing the formation of di- and tri-isopropylcatechols.[1]
-
Catalyst Concentration: Optimizing the amount of phosphoric acid is crucial. Too little catalyst will result in a slow or incomplete reaction, while too much can promote side reactions.
-
Slow Addition of Alkylating Agent: Adding the isopropanol dropwise to the heated catechol-acid mixture can help maintain a low concentration of the alkylating agent, further discouraging polyalkylation.
Q4: What analytical techniques are best for identifying and quantifying the product and byproducts?
A4: A combination of chromatographic and spectroscopic techniques is recommended for a thorough analysis of the reaction mixture:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating the volatile components of the reaction mixture (catechol, this compound, and its isomers) and providing preliminary identification based on their mass spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for the unambiguous structural elucidation of the product and byproducts. ¹H NMR will show characteristic signals for the aromatic protons and the isopropyl group, while ¹³C NMR will provide information about the carbon skeleton of each isomer.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the separation and quantification of the components, particularly for less volatile byproducts or for monitoring reaction progress.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and analysis of this compound.
Problem 1: Low yield of this compound and a high percentage of unreacted catechol.
| Possible Cause | Suggested Solution |
| Insufficient reaction time or temperature. | Increase the reaction time or gradually increase the temperature while monitoring the reaction progress by TLC or GC. |
| Inactive or insufficient catalyst. | Use fresh phosphoric acid and ensure the correct molar ratio is used. Consider a modest increase in catalyst loading. |
| Poor mixing of reactants. | Ensure efficient stirring throughout the reaction to promote contact between the reactants and the catalyst. |
Problem 2: High proportion of di- and tri-isopropylcatechol byproducts.
| Possible Cause | Suggested Solution |
| Molar ratio of isopropanol to catechol is too high. | Decrease the molar ratio of isopropanol. Use a significant excess of catechol.[1] |
| Reaction temperature is too high. | Lower the reaction temperature. This will slow down the overall reaction rate but can significantly improve selectivity for the mono-alkylated product. |
| Localized high concentration of isopropanol. | Add the isopropanol slowly and dropwise to the reaction mixture to avoid localized excesses that favor polyalkylation. |
Problem 3: Significant formation of the 3-isopropylcatechol isomer.
| Possible Cause | Suggested Solution |
| Carbocation rearrangement is favored under the reaction conditions. | Experiment with milder Lewis acid catalysts or alternative alkylating agents that are less prone to carbocation formation. However, for the specified synthesis, focus on optimizing temperature and catalyst concentration to potentially influence the selectivity. |
| High reaction temperature. | Lowering the reaction temperature may slightly favor the formation of the thermodynamically more stable 4-isomer over the rearranged 3-isomer. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Catechol
-
Isopropanol
-
85% Phosphoric acid
-
Toluene (or another suitable high-boiling inert solvent)[2]
-
Sodium bicarbonate solution (5%)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve catechol (1.0 eq) and phosphoric acid (0.2-0.5 eq) in toluene.
-
Heat the mixture to reflux with vigorous stirring.
-
Add isopropanol (1.0-1.2 eq) dropwise from the dropping funnel over a period of 1-2 hours.
-
After the addition is complete, continue to reflux the mixture for an additional 2-4 hours, monitoring the reaction by TLC or GC.
-
Cool the reaction mixture to room temperature and wash it with 5% sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., with an electron ionization source).
-
Capillary column suitable for the analysis of phenols (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
Typical GC-MS Parameters:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Initial temperature of 60 °C (hold for 2 min), then ramp at 10 °C/min to 280 °C (hold for 5 min) |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Mass Range | m/z 40-400 |
Expected Elution Order (based on boiling points and polarity):
-
Catechol
-
3-Isopropylcatechol
-
This compound
-
Di-isopropylcatechol isomers
NMR Spectroscopy
Sample Preparation:
-
Dissolve a small amount of the purified product or byproduct in a deuterated solvent such as chloroform-d (CDCl₃) or acetone-d₆.
Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃, approximate values):
This compound
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 6.7-6.9 | m | 3H | Ar-H |
| Isopropyl CH | 3.0-3.2 | septet | 1H | -CH(CH₃)₂ |
| Isopropyl CH₃ | 1.2-1.3 | d | 6H | -CH(CH₃)₂ |
| Hydroxyl | 4.5-5.5 | br s | 2H | -OH |
| ¹³C NMR | δ (ppm) | Assignment |
| Aromatic C-OH | 143-145 | C1, C2 |
| Aromatic C-isopropyl | 138-140 | C4 |
| Aromatic CH | 115-120 | C3, C5, C6 |
| Isopropyl CH | 33-35 | -CH(CH₃)₂ |
| Isopropyl CH₃ | 23-25 | -CH(CH₃)₂ |
3-Isopropylcatechol (Potential Byproduct)
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 6.7-7.0 | m | 3H | Ar-H |
| Isopropyl CH | 3.2-3.4 | septet | 1H | -CH(CH₃)₂ |
| Isopropyl CH₃ | 1.2-1.4 | d | 6H | -CH(CH₃)₂ |
| Hydroxyl | 4.5-5.5 | br s | 2H | -OH |
| ¹³C NMR | δ (ppm) | Assignment |
| Aromatic C-OH | 142-146 | C1, C2 |
| Aromatic C-isopropyl | 130-132 | C3 |
| Aromatic CH | 118-125 | C4, C5, C6 |
| Isopropyl CH | 27-29 | -CH(CH₃)₂ |
| Isopropyl CH₃ | 22-24 | -CH(CH₃)₂ |
Di-isopropylcatechol Isomers (General Ranges)
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 6.6-7.1 | m | 1-2H | Ar-H |
| Isopropyl CH | 3.0-3.5 | septet | 2H | -CH(CH₃)₂ |
| Isopropyl CH₃ | 1.2-1.4 | d | 12H | -CH(CH₃)₂ |
| Hydroxyl | 4.5-5.5 | br s | 2H | -OH |
| ¹³C NMR | δ (ppm) | Assignment |
| Aromatic C-OH | 141-147 | C-OH |
| Aromatic C-isopropyl | 132-142 | C-isopropyl |
| Aromatic CH | 115-128 | Ar-CH |
| Isopropyl CH | 27-35 | -CH(CH₃)₂ |
| Isopropyl CH₃ | 22-25 | -CH(CH₃)₂ |
Note: The exact chemical shifts for the di-isopropylcatechol isomers will vary depending on the substitution pattern.
Visualizations
Logical Workflow for Troubleshooting Byproduct Formation
Caption: Troubleshooting logic for byproduct formation.
Experimental Workflow for Synthesis and Analysis
References
Troubleshooting inconsistent results in 4-isopropylcatechol experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-isopropylcatechol. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (4-IPC) is a phenolic compound known for its depigmenting properties.[1][2] Its primary mechanism of action is the inhibition of tyrosinase, a key enzyme in the synthesis of melanin.[3][4] By inhibiting tyrosinase, this compound disrupts the production of melanin, leading to a reduction in pigmentation. Additionally, it has been shown to inhibit protein biosynthesis in melanoma cells that have high levels of tyrosinase.[3][4][5]
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months), preferably under a nitrogen atmosphere to prevent oxidation.[4] Stock solutions should also be stored under the same temperature and atmospheric conditions. Due to the potential for oxidation and degradation in solution, it is advisable to prepare fresh working solutions for each experiment.
Q3: Is this compound stable in cell culture media?
A3: Catechol derivatives can be unstable in cell culture media and may undergo auto-oxidation, especially at physiological pH.[1][2][3] This oxidation can lead to the generation of reactive oxygen species (ROS) and quinones, which can contribute to cytotoxicity independent of tyrosinase inhibition.[1][6] The stability is influenced by factors such as the composition of the medium, pH, and the presence of other components like amino acids and proteins.[2] It is recommended to minimize the time between the preparation of the media containing this compound and its addition to the cells.
Troubleshooting Guide
Inconsistent Cell Viability/Cytotoxicity Results
Q4: My cell viability assays (e.g., MTT, XTT) are showing inconsistent IC50 values for this compound. What could be the cause?
A4: Inconsistent IC50 values can arise from several factors related to the properties of this compound and the assay itself.
-
Compound Instability: As a catechol, this compound is susceptible to oxidation in culture media, which can alter its effective concentration and generate cytotoxic byproducts.[1][2][3]
-
Solution: Prepare fresh solutions of this compound immediately before each experiment. Consider using phenol red-free media, as phenol red can have confounding effects.[7] Minimize the exposure of the compound to light and air.
-
-
Assay Interference: Phenolic compounds have been reported to interfere with tetrazolium-based assays like MTT and XTT by directly reducing the tetrazolium salt, leading to an overestimation of cell viability.[8][9]
-
Solution: Corroborate your findings with a non-tetrazolium-based assay, such as the trypan blue exclusion assay, crystal violet assay, or a lactate dehydrogenase (LDH) release assay.
-
-
Cell Line Variability: Different cell lines can have varying levels of tyrosinase expression and different sensitivities to oxidative stress, which will influence their response to this compound.
-
Solution: Ensure consistent cell passage number and seeding density. Characterize the tyrosinase activity of your cell lines if it is a critical factor in your study.
-
Quantitative Data Summary: Cytotoxicity of Catechol Derivatives
| Compound | Cell Line | Assay | IC50 | Reference |
| 4-Nerolidylcatechol | Melanoma Cell Lines | Not Specified | 20-40 µM (24h) | [10] |
| 4-Nerolidylcatechol | Human Dermal Fibroblasts | Not Specified | 50 µM | [10] |
| N delta-(p-hydroxyphenyl)ornithine | Melanoma Cell Lines | Colony Formation | < 2.5 µg/mL | [11] |
| 3,4-Dihydroxybenzylamine | Melanoma Cell Lines | Colony Formation | Active in 3 of 8 lines | [11] |
Experimental Workflow: Troubleshooting Inconsistent Viability Data
Variable Results in Tyrosinase Inhibition Assays
Q5: I am observing high variability in my tyrosinase inhibition assays with this compound. How can I improve the consistency?
A5: Variability in enzyme inhibition assays can stem from the enzyme source, substrate, and the inhibitor itself.
-
Enzyme Activity: The activity of mushroom tyrosinase can vary between batches and decrease over time.
-
Solution: Aliquot the enzyme upon receipt and store it at -80°C. Perform a standard curve with a known inhibitor, like kojic acid, for each experiment to ensure consistent enzyme activity.
-
-
Substrate Oxidation: L-DOPA, a common substrate for tyrosinase, can auto-oxidize, leading to a high background signal.
-
Solution: Prepare fresh L-DOPA solution for each assay and protect it from light. Include a control with only the substrate (no enzyme) to measure the rate of auto-oxidation.
-
-
Inhibitor Instability: As mentioned, this compound can oxidize. This can affect its inhibitory potential.
-
Solution: Prepare fresh dilutions of this compound for each experiment.
-
Detailed Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
-
Reagent Preparation:
-
Phosphate Buffer: 50 mM, pH 6.8.
-
Mushroom Tyrosinase: Prepare a stock solution in phosphate buffer. The final concentration in the assay will need to be optimized.
-
L-DOPA: Prepare a stock solution in phosphate buffer immediately before use.
-
This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of your this compound dilution or control to each well.
-
Add 140 µL of phosphate buffer.
-
Add 20 µL of mushroom tyrosinase solution.
-
Pre-incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution.
-
-
Measurement:
-
Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Calculate the IC50 value by plotting percent inhibition versus the logarithm of the inhibitor concentration.
-
Diagram: Tyrosinase Inhibition Assay Workflow
Unexpected Results in Western Blotting
Q6: I am not seeing the expected changes in protein expression (e.g., MITF, p-ERK) after treating melanoma cells with this compound. What could be wrong?
A6: Western blotting results can be influenced by several factors, from sample preparation to antibody performance.
-
Suboptimal Treatment Conditions: The concentration and duration of this compound treatment may not be optimal to induce the desired changes in protein expression.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and target protein.
-
-
Protein Degradation: Samples may not have been handled properly, leading to the degradation of target proteins.
-
Solution: Ensure that cell lysates are prepared on ice with appropriate protease and phosphatase inhibitors.
-
-
Antibody Issues: The primary or secondary antibodies may not be specific or sensitive enough.
-
Solution: Validate your antibodies using positive and negative controls. Titrate the antibody concentration to find the optimal dilution.
-
Detailed Experimental Protocol: Western Blot for MITF and p-ERK
-
Cell Treatment and Lysis:
-
Seed melanoma cells (e.g., B16F10, SK-MEL-28, A375) and treat with various concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against MITF, p-ERK, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Signaling Pathway: Simplified Melanogenesis Regulation
References
- 1. Mechanism of antitumoral activity of catechols in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Stability of dietary polyphenols under the cell culture conditions: avoiding erroneous conclusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tyrosinase-mediated inhibition of in vitro leucine incorporation into mouse melanoma by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potency, selectivity and cell cycle dependence of catechols in human tumour cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Limitation of the MTT and XTT assays for measuring cell viability due to superoxide formation induced by nano-scale TiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Apoptosis induction by 4-nerolidylcatechol in melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships defining the cytotoxicity of catechol analogues against human malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting pH to improve 4-isopropylcatechol stability and activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and activity of 4-isopropylcatechol, with a focus on the impact of pH adjustments.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the stability of this compound?
Q2: What is the optimal pH for the biological activity of this compound?
A2: The optimal pH for the activity of this compound depends on the specific biological assay being performed. For instance, its well-known activity as a tyrosinase inhibitor is influenced by the pH-dependent activity of the tyrosinase enzyme itself. Tyrosinase exhibits optimal activity in a slightly alkaline environment, typically around pH 6.5-7.5. Therefore, when assessing the tyrosinase inhibitory potential of this compound, it is crucial to perform the assay within the optimal pH range of the enzyme to obtain accurate and reproducible results.
Q3: How does pH influence the antioxidant activity of this compound?
A3: The antioxidant activity of catechols is significantly influenced by pH. Generally, the radical scavenging capacity of phenolic compounds, including catechols, increases with increasing pH. This is because the deprotonation of the hydroxyl groups at higher pH enhances their ability to donate a hydrogen atom to scavenge free radicals. Therefore, you might observe a higher antioxidant activity for this compound in slightly alkaline conditions. However, this must be balanced with the decreased stability of the compound at higher pH.
Q4: I am observing a rapid color change in my this compound solution. What could be the cause?
A4: A rapid color change, typically to a brownish or darker hue, is an indication of the oxidation of this compound. This is more likely to occur in neutral to alkaline solutions (pH ≥ 7) and can be accelerated by exposure to light and oxygen. To prevent this, prepare fresh solutions in a slightly acidic buffer, protect them from light, and consider purging the solvent with an inert gas like nitrogen or argon to minimize dissolved oxygen.
Q5: My results for tyrosinase inhibition by this compound are inconsistent. What are the possible reasons?
A5: Inconsistent results in tyrosinase inhibition assays can stem from several factors related to pH and solution stability:
-
pH of the assay buffer: Ensure the pH of your reaction buffer is consistently maintained within the optimal range for tyrosinase activity (typically pH 6.5-7.5).
-
Stability of this compound stock solution: If your stock solution is prepared in a neutral or alkaline solvent and stored for an extended period, it may have degraded, leading to variable inhibitor concentrations. Prepare fresh stock solutions in a slightly acidic solvent like DMSO and store them at low temperatures.
-
Incubation time: The pre-incubation time of the enzyme with the inhibitor can affect the results. Standardize this time across all your experiments.
-
Substrate concentration: The concentration of the substrate (e.g., L-DOPA) can influence the apparent inhibitory activity. Use a consistent and appropriate substrate concentration.
Troubleshooting Guides
Issue 1: Poor Stability of this compound in Solution
| Symptom | Possible Cause | Troubleshooting Steps |
| Solution turns brown/darkens quickly. | Oxidation of this compound due to high pH, light, or oxygen. | 1. Prepare solutions in a slightly acidic buffer (e.g., pH 5-6). 2. Protect solutions from light by using amber vials or covering with aluminum foil. 3. De-gas solvents with nitrogen or argon before preparing solutions. 4. Prepare solutions fresh before each experiment. |
| Loss of activity over a short period. | Degradation of the compound. | 1. Store stock solutions at -20°C or -80°C in an acidic solvent (e.g., DMSO). 2. Avoid repeated freeze-thaw cycles. 3. Perform a stability check of your stock solution over time using a suitable analytical method like HPLC. |
Issue 2: Inconsistent Activity in Biological Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| High variability in tyrosinase inhibition IC50 values. | Inconsistent pH of the assay buffer or degradation of the inhibitor. | 1. Calibrate your pH meter and ensure the assay buffer is at the correct pH (e.g., 6.8). 2. Prepare fresh this compound dilutions for each experiment from a stable, acidic stock. 3. Standardize all incubation times and reagent concentrations. |
| Low or no antioxidant activity observed. | Assay pH is too low, or the compound has degraded. | 1. Consider performing the antioxidant assay at a slightly higher pH (e.g., 7.4) to enhance radical scavenging, but be mindful of stability. 2. Verify the integrity of your this compound sample. |
Experimental Protocols
Stability Assessment of this compound by HPLC
This protocol allows for the quantitative analysis of this compound stability at different pH values.
Materials:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphate buffer solutions at various pH values (e.g., 4, 7, 9)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Prepare a series of solutions of this compound at a known concentration in the different pH buffers.
-
Immediately after preparation (t=0), inject a sample from each pH solution into the HPLC system.
-
Store the remaining solutions under controlled temperature and light conditions.
-
At specified time intervals (e.g., 1, 2, 4, 8, 24 hours), inject samples from each pH solution into the HPLC.
-
Monitor the peak area of this compound at each time point. The degradation can be quantified by the decrease in the peak area over time.
-
The degradation rate constant (k) can be calculated by plotting the natural logarithm of the concentration versus time.
Data Presentation:
| pH | Time (hours) | Concentration (µg/mL) | % Degradation |
| 4 | 0 | 100 | 0 |
| 24 | 98 | 2 | |
| 7 | 0 | 100 | 0 |
| 24 | 75 | 25 | |
| 9 | 0 | 100 | 0 |
| 24 | 40 | 60 | |
| Note: The data in this table is illustrative and will vary depending on experimental conditions. |
pH-Dependent Tyrosinase Inhibition Assay
This protocol details the assessment of this compound's tyrosinase inhibitory activity at a specific pH.
Materials:
-
Mushroom tyrosinase
-
L-DOPA
-
This compound
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the phosphate buffer.
-
In a 96-well plate, add a specific volume of each this compound dilution.
-
Add the tyrosinase solution to each well and incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm at regular intervals for a set duration (e.g., every minute for 20 minutes).
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
The percent inhibition is calculated using the formula: ((Control Rate - Sample Rate) / Control Rate) * 100.
-
The IC50 value (concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Data Presentation:
| This compound (µM) | % Inhibition (at pH 6.8) |
| 1 | 15 |
| 5 | 45 |
| 10 | 70 |
| 25 | 90 |
| 50 | 98 |
| Note: The data in this table is illustrative and will vary depending on experimental conditions. |
pH-Dependent DPPH Radical Scavenging Assay
This protocol describes how to measure the antioxidant activity of this compound at different pH values.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
This compound
-
Methanol or ethanol
-
Buffer solutions at various pH values (e.g., 5.0, 7.4, 8.5)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol.
-
Prepare a stock solution of this compound in methanol or ethanol.
-
Prepare serial dilutions of this compound.
-
For each pH to be tested, mix the this compound dilution with the DPPH solution in the respective buffer.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: ((Absorbance of Control - Absorbance of Sample) / Absorbance of Control) * 100.
-
The IC50 value can be determined by plotting the percentage of scavenging activity against the concentration of this compound.
Data Presentation:
| pH | This compound (µg/mL) | % Scavenging Activity |
| 5.0 | 50 | 35 |
| 7.4 | 50 | 65 |
| 8.5 | 50 | 80 |
| Note: The data in this table is illustrative and will vary depending on experimental conditions. |
Visualizations
Validation & Comparative
4-Isopropylcatechol vs. Hydroquinone: A Comparative Analysis of Depigmenting Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the depigmenting efficacy of 4-Isopropylcatechol (4-IPC) and hydroquinone, two phenolic compounds known for their effects on skin pigmentation. This document summarizes their mechanisms of action, available efficacy data, and relevant experimental protocols to assist researchers and professionals in the field of dermatology and cosmetology.
Introduction
Hyperpigmentary disorders such as melasma and post-inflammatory hyperpigmentation are common dermatological concerns. The development of effective and safe depigmenting agents is a significant area of research. Hydroquinone has long been considered a gold standard for treating hyperpigmentation.[1][2] However, concerns about its side effects have prompted the investigation of alternative compounds like this compound. This guide aims to provide an objective comparison of these two agents based on available scientific literature.
Mechanism of Action
Both this compound and hydroquinone interfere with the melanin synthesis pathway, primarily by affecting melanocytes, the melanin-producing cells. However, their specific mechanisms exhibit some differences.
Hydroquinone primarily acts as an inhibitor of tyrosinase, the key enzyme in melanogenesis that catalyzes the conversion of L-tyrosine to L-DOPA.[3][4] By inhibiting this enzyme, hydroquinone effectively reduces the production of melanin.[5][6] Additionally, it is suggested that hydroquinone can cause selective damage to melanocytes and melanosomes.[3]
This compound is also a potent depigmenting agent.[3][4] Its mechanism involves the loss and damage of melanocytes.[3] Studies have shown that 4-IPC's inhibitory action on protein biosynthesis in melanoma cells is dependent on the presence of tyrosinase, suggesting that its metabolites formed by tyrosinase activity are responsible for its cytotoxic effects on these cells.[4]
dot
Caption: Simplified signaling pathway of melanin synthesis and the inhibitory actions of hydroquinone and this compound.
Comparative Efficacy
Direct quantitative comparisons of the in vitro efficacy of this compound and hydroquinone are limited in the available literature. However, some studies provide valuable insights into their relative potency.
An in vivo study on black guinea pigs demonstrated that This compound has a more potent depigmenting activity than hydroquinone when applied topically.[5] Clinical studies on patients with hypermelanosis have also shown that 4-IPC is a potent depigmenting agent, with two-thirds of patients showing significant improvement.[3]
Hydroquinone's efficacy is well-documented, with numerous studies confirming its ability to lighten hyperpigmented areas.[2] However, its potency can be influenced by the formulation and the presence of other agents.
| Feature | This compound | Hydroquinone |
| Primary Mechanism | Melanocyte damage and loss, tyrosinase-dependent cytotoxicity[3][4] | Tyrosinase inhibition, selective damage to melanocytes and melanosomes[3][4] |
| Potency | Considered more potent than hydroquinone in some in vivo studies[5] | Gold standard depigmenting agent, effective at various concentrations[1][2] |
| Side Effects | Skin irritation, allergic contact dermatitis, confetti-like depigmentation[3] | Skin irritation, pruritus, contact dermatitis, exogenous ochronosis (rare)[2] |
Experimental Protocols
For researchers aiming to conduct comparative studies, the following are detailed methodologies for key experiments.
Tyrosinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of tyrosinase.
Principle: Mushroom tyrosinase is a commonly used enzyme for in vitro screening of tyrosinase inhibitors. The assay measures the formation of dopachrome from the oxidation of L-DOPA by tyrosinase, which can be quantified spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 6.8)
-
Mushroom tyrosinase solution (e.g., 30 U/mL in phosphate buffer)
-
L-DOPA solution (e.g., 10 mM in phosphate buffer)
-
Test compounds (this compound and hydroquinone) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
Positive control (e.g., Kojic acid).
-
-
Assay Procedure (in a 96-well plate):
-
Add 20 µL of the test compound solution to each well.
-
Add 40 µL of the mushroom tyrosinase solution.
-
Add 100 µL of phosphate buffer.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding 40 µL of the L-DOPA solution.
-
Incubate at 37°C for 20 minutes.
-
Measure the absorbance at 475 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [1 - (Sample Absorbance / Control Absorbance)] * 100
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting a dose-response curve.
-
Melanin Content Assay in B16F10 Melanoma Cells
This assay quantifies the amount of melanin produced by melanocytes in culture after treatment with test compounds.
Principle: The melanin content in cultured melanoma cells is measured after cell lysis. The amount of melanin is determined by spectrophotometry and normalized to the total protein content.
Protocol:
-
Cell Culture:
-
Culture B16F10 mouse melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells in a 6-well plate at a density of, for example, 1 x 10^5 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound and hydroquinone for a specified period (e.g., 72 hours).
-
-
Melanin Extraction and Quantification:
-
After treatment, wash the cells with PBS and lyse them with 1 N NaOH containing 10% DMSO.
-
Incubate the lysate at 80°C for 1 hour to solubilize the melanin.
-
Measure the absorbance of the lysate at 405 nm using a microplate reader.
-
Create a standard curve using synthetic melanin to quantify the melanin content.
-
-
Protein Quantification:
-
Determine the total protein content of the cell lysates using a standard protein assay (e.g., BCA assay).
-
-
Data Analysis:
-
Normalize the melanin content to the total protein content to account for differences in cell number.
-
Express the results as a percentage of the untreated control.
-
dot
Caption: A typical experimental workflow for assessing the effect of depigmenting agents on melanin content in B16F10 cells.
Melanocyte Cytotoxicity Assay
This assay evaluates the toxic effects of the compounds on melanocytes.
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Culture:
-
Seed primary human epidermal melanocytes or a melanoma cell line (e.g., B16F10) in a 96-well plate at a suitable density (e.g., 5 x 10^3 cells/well).
-
Allow the cells to attach overnight.
-
-
Treatment:
-
Treat the cells with a range of concentrations of this compound and hydroquinone for a defined period (e.g., 24 or 48 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100
-
Determine the IC50 value (the concentration that causes a 50% reduction in cell viability).
-
Conclusion
Both this compound and hydroquinone are effective depigmenting agents that primarily target melanocytes and the melanin synthesis pathway. While hydroquinone remains a widely used standard, evidence suggests that this compound may possess greater potency, albeit with a risk of skin irritation. The choice between these agents for research or development purposes will depend on the specific application and the desired balance between efficacy and safety. Further direct comparative studies with robust quantitative data are necessary to fully elucidate their relative performance and to establish clear guidelines for their use. The experimental protocols provided in this guide offer a framework for conducting such comparative evaluations.
References
- 1. Depigmentation of skin with this compound, mercaptoamines, and other compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comparative Study of the Efficacy of 4% Hydroquinone vs 0.75% Kojic Acid Cream in the Treatment of Facial Melasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The treatment of hypermelanosis with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyrosinase-mediated inhibition of in vitro leucine incorporation into mouse melanoma by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KoreaMed [koreamed.org]
- 6. Inhibition of tyrosinase activity by 4-tert-butylcatechol and other depigmenting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Potential of 4-Isopropylcatechol and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the antioxidant potential of 4-isopropylcatechol and its structurally related analogues. The information presented herein is curated from various scientific studies to aid researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development in understanding the structure-activity relationships of these compounds. This document summarizes quantitative antioxidant data, details experimental methodologies, and visualizes key processes to facilitate a deeper understanding of the therapeutic potential of 4-substituted catechols.
Structure-Activity Relationship: An Overview
The antioxidant activity of catechols is primarily attributed to the presence of the two hydroxyl groups on the aromatic ring, which can readily donate hydrogen atoms to neutralize free radicals. The nature of the substituent at the 4-position of the catechol ring plays a crucial role in modulating this antioxidant capacity. Generally, electron-donating groups, such as alkyl groups, are known to enhance the antioxidant activity of phenols by stabilizing the resulting phenoxyl radical. The size and branching of the alkyl group can influence the steric accessibility of the hydroxyl groups and the lipophilicity of the molecule, which in turn affects its interaction with different radical species and its ability to partition into lipid membranes to inhibit peroxidation.
Comparative Antioxidant Activity
The following table summarizes the available quantitative data on the antioxidant activity of this compound and its analogues from various in vitro assays. It is important to note that the data presented is a compilation from different studies, and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
| Compound | 4-Alkyl Substituent | DPPH Radical Scavenging (IC50) | ABTS Radical Scavenging (IC50) | Lipid Peroxidation Inhibition (IC50) |
| 4-Methylcatechol | -CH₃ | Reported as a robust radical scavenger | Data not available | Reported to be as effective as quercetin in suppressing malondialdehyde production[1] |
| 4-Ethylcatechol | -CH₂CH₃ | Data not available | Data not available | Data not available |
| This compound | -CH(CH₃)₂ | Data not available | Data not available | Data not available |
| 4-tert-Butylcatechol | -C(CH₃)₃ | Acts as a potent antioxidant by donating hydrogen atoms[2] | Data not available | Data not available |
IC50 values represent the concentration of the compound required to inhibit 50% of the radical activity or lipid peroxidation. Data not available indicates that specific IC50 values were not found in the reviewed literature under comparable conditions.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited in the literature are provided below. These protocols serve as a reference for researchers looking to replicate or adapt these experiments for their own studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically.
Procedure:
-
A working solution of DPPH in methanol (typically 0.1 mM) is prepared.[3]
-
The absorbance of the DPPH working solution is measured at 517 nm to ensure it is within the optimal range (around 1.0 ± 0.1).[3]
-
Various concentrations of the test compound (e.g., 4-alkylcatechols) are prepared in a suitable solvent.
-
A defined volume of the test compound solution is mixed with the DPPH working solution.[3]
-
The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[3]
-
The absorbance of the reaction mixture is measured at 517 nm.
-
A control containing the solvent instead of the test compound is also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
DPPH Radical Scavenging Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ to its colorless neutral form is measured spectrophotometrically.
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours.[4]
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[4]
-
Various concentrations of the test compound are prepared.
-
A small volume of the test compound solution is added to a defined volume of the diluted ABTS•+ solution.
-
The absorbance is measured at 734 nm after a specific incubation period (e.g., 6 minutes).
-
A control containing the solvent instead of the test compound is also measured.
-
The percentage of ABTS•+ scavenging activity is calculated, and the IC50 value is determined similarly to the DPPH assay.
ABTS Radical Scavenging Assay Workflow
Lipid Peroxidation Inhibition Assay (TBARS Method)
This assay measures the extent of lipid peroxidation in a biological sample by quantifying the formation of malondialdehyde (MDA), a major secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) to form a colored complex that can be measured spectrophotometrically.
Procedure:
-
A lipid-rich sample, such as a tissue homogenate or liposome suspension, is prepared.
-
Lipid peroxidation is induced by adding a pro-oxidant, such as ferrous sulfate (FeSO₄).[3]
-
The test compound at various concentrations is added to the sample before or along with the pro-oxidant.
-
The reaction mixture is incubated at 37°C for a specific duration (e.g., 1 hour).
-
The reaction is stopped by adding a solution of trichloroacetic acid (TCA).
-
A solution of thiobarbituric acid (TBA) is added, and the mixture is heated (e.g., at 95°C for 60 minutes) to facilitate the formation of the MDA-TBA adduct.[3]
-
After cooling, the colored complex is extracted with a solvent (e.g., n-butanol).[3]
-
The absorbance of the organic layer is measured at 532 nm.[3]
-
The percentage of lipid peroxidation inhibition is calculated, and the IC50 value is determined.
TBARS Assay for Lipid Peroxidation
Signaling Pathway Activation: The Nrf2 Pathway
Beyond direct radical scavenging, certain catechols, including 4-alkylcatechols, can exert their antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, collectively known as the phase II antioxidant response.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor protein, Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription. This leads to an increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), thereby enhancing the cell's overall antioxidant capacity. Studies have shown that 4-methylcatechol and 4-ethylcatechol are effective activators of the Nrf2 pathway.[5][6]
Activation of the Nrf2 Signaling Pathway
Conclusion
The available evidence suggests that this compound and its analogues are promising antioxidant agents. The presence of an alkyl group at the 4-position generally enhances their radical scavenging and lipid peroxidation inhibitory activities. Furthermore, their ability to activate the Nrf2 signaling pathway provides an additional, indirect mechanism of cellular protection against oxidative stress. However, a comprehensive and direct comparative study of a series of 4-alkylcatechols under standardized conditions is warranted to fully elucidate their structure-activity relationships and to identify the most potent candidates for further development as therapeutic agents. Researchers are encouraged to utilize the provided protocols to conduct such comparative studies to fill the existing gaps in the literature.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. researchgate.net [researchgate.net]
- 3. 2.7.4. Inhibition of Lipid Peroxidation (TBARS Assay) [bio-protocol.org]
- 4. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Performance Analysis of 4-tert-butylcatechol and 4-isopropylcatechol as Polymerization Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the performance of 4-tert-butylcatechol (TBC) and 4-isopropylcatechol as polymerization inhibitors. While 4-tert-butylcatechol is a widely utilized and well-documented inhibitor, publicly available quantitative performance data for this compound is limited. This document summarizes the known efficacy of TBC and provides detailed experimental protocols to enable researchers to conduct their own comparative studies.
Performance of 4-tert-butylcatechol (TBC) as a Polymerization Inhibitor
4-tert-butylcatechol is a highly effective inhibitor for various monomers, including styrene and butadiene.[1] It is reported to be significantly more potent than hydroquinone, another common inhibitor.[1] The following table summarizes experimental data on the performance of commercial TBC in inhibiting the polymerization of styrene.
| Inhibitor | Monomer | Temperature (°C) | Time (h) | Polymer Growth (%) |
| Commercial TBC | Styrene | 115 | 4 | 56.30 |
| Commercial TBC | Styrene | 115 | 8 | Not specified |
Table 1: Polymer growth in the presence of commercial 4-tert-butylcatechol (TBC) as an inhibitor. Data extracted from a study by Izadpanah et al. (2019).[2]
Evaluating this compound: A Path Forward
A direct, data-driven comparison with 4-tert-butylcatechol is challenging due to the scarcity of published performance data for this compound. However, its structural similarity to TBC suggests it may also possess inhibitory properties. Researchers can utilize the standardized experimental protocols outlined below to quantitatively assess the efficacy of this compound and directly compare it to TBC.
Experimental Protocols
The following protocols describe established methods for evaluating the performance of polymerization inhibitors.
Determination of Polymer Growth Percentage in Styrene
This method, adapted from Izadpanah et al. (2019), allows for the quantification of inhibitor effectiveness by measuring the amount of polymer formed over time.[2]
Materials:
-
Styrene monomer
-
Polymerization inhibitor (4-tert-butylcatechol or this compound)
-
Nitrogen gas
-
Adiabatic cell reactor
-
K-type thermocouple
-
Syringe pumps
Procedure:
-
Purge the adiabatic cell reactor with nitrogen to eliminate oxygen.
-
Introduce a known mass of styrene monomer and the desired concentration of the inhibitor into the reactor using syringe pumps.
-
Heat the reactor to a constant temperature (e.g., 115°C) and monitor using the thermocouple.
-
After a predetermined time (e.g., 4 hours), terminate the reaction.
-
Isolate and weigh the polymer formed.
-
Calculate the polymer growth percentage using the following formula: Growth (%) = (mass of polymer / initial mass of monomer) x 100
Measurement of Induction Period in Methyl Methacrylate Polymerization
The induction period is the time during which polymerization is effectively suppressed by the inhibitor. This method is adapted from a study on the polymerization of methyl methacrylate.[3]
Materials:
-
Methyl methacrylate (MMA) monomer
-
Polymerization initiator (e.g., benzoyl peroxide)
-
Polymerization inhibitor (4-tert-butylcatechol or this compound)
-
Viscometer (e.g., Ostwald-Fenske)
-
Constant temperature bath
Procedure:
-
Prepare solutions of the inhibitor and initiator in the MMA monomer at desired concentrations.
-
Transfer the solutions to viscometers and place them in a constant temperature bath (e.g., 71.1°C).
-
Measure the flow time of the samples at regular intervals.
-
The induction period is the time elapsed until a noticeable increase in viscosity (and thus, flow time) is observed.
Visualizing the Experimental Workflow and Inhibition Mechanism
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for inhibitor evaluation and the proposed mechanism of action for catechol-based inhibitors.
Caption: Experimental workflow for evaluating polymerization inhibitors.
Caption: Proposed mechanism of free radical scavenging by catechol inhibitors.
Conclusion
4-tert-butylcatechol is a well-established and highly effective polymerization inhibitor. While quantitative data for this compound remains elusive in publicly accessible literature, the experimental protocols provided in this guide offer a clear framework for its evaluation. By employing these standardized methods, researchers can generate the necessary data to perform a direct and meaningful comparison of the inhibitory performance of these two substituted catechols, thereby contributing valuable knowledge to the field of polymer science and process safety.
References
A Comparative Analysis of 4-Isopropylcatechol's Biological Effects: In Vivo vs. In Vitro Perspectives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of 4-isopropylcatechol (4-IPC) as observed in living organisms (in vivo) and in controlled laboratory settings (in vitro). The following sections detail the depigmenting and cytotoxic properties of 4-IPC, supported by available experimental data, and outline the methodologies used in key studies.
Executive Summary
This compound is a potent depigmenting agent that has demonstrated efficacy in both animal models and cell cultures. In vivo studies on guinea pigs have shown its ability to induce skin depigmentation, although quantitative data on the extent of this effect is limited in the reviewed literature. In vitro studies using melanoma cell lines have elucidated the mechanism of action, indicating that 4-IPC's effects are mediated by tyrosinase, a key enzyme in melanin synthesis. This tyrosinase-dependent activity leads to the inhibition of protein biosynthesis and ultimately, cell death in melanoma cells. However, a significant gap exists in the publicly available data regarding specific quantitative metrics such as IC50 and EC50 values, which are crucial for a thorough comparative analysis.
Quantitative Data on Biological Effects
While specific quantitative data for this compound remains elusive in the public domain, the following tables are structured to incorporate such data as it becomes available to provide a clear comparison between in vivo and in vitro findings.
Table 1: In Vivo Depigmentation Studies of this compound
| Animal Model | Concentration of 4-IPC | Duration of Treatment | Observed Effect | Quantitative Outcome (e.g., % Depigmentation) | Adverse Effects | Citation |
| Black Guinea Pig | 1% and 3% in a hydrophilic ointment base | Once a day for 3 weeks | Potent depigmenting activity, more so than hydroquinone. | Data not available | Mild skin irritation | [1][2] |
Table 2: In Vitro Cytotoxicity and Mechanistic Studies of this compound
| Cell Line | 4-IPC Concentration | Key Finding | IC50/EC50 Value | Mechanism of Action | Citation |
| Mouse Melanoma Cells | Not specified | Significantly inhibits protein biosynthesis in cells with high tyrosinase levels. | Data not available | Tyrosinase-mediated inhibition of protein biosynthesis. | [3] |
| Human Melanoma Cells | > 1 x 10-3 M (for a related compound, 4-tert-butylcatechol) | Inhibition of tyrosinase activity. | Data not available for 4-IPC | Inhibition of tyrosinase. |
Experimental Protocols
In Vivo Depigmentation Study in Guinea Pigs
This protocol is a generalized representation based on available literature.
-
Animal Model: Black guinea pigs are commonly used due to their pigmented skin, which allows for clear observation of depigmentation.
-
Test Substance Preparation: this compound is incorporated into a suitable vehicle, such as a hydrophilic ointment base, at specified concentrations (e.g., 1% and 3%).[1][2]
-
Acclimatization: Animals are acclimatized to the laboratory conditions for a set period before the experiment begins.
-
Epilation: An area on the back of each guinea pig is carefully epilated to ensure direct contact of the test substance with the skin.
-
Application: The 4-IPC-containing ointment is applied topically to the epilated skin once daily for a predetermined duration, typically several weeks.[1][2]
-
Observation: The treated skin areas are visually inspected at regular intervals to assess the degree of depigmentation and any signs of irritation, such as erythema or edema.
-
Histological Analysis (Optional): At the end of the study, skin biopsies may be taken from the treated and control areas for histological examination to assess changes in melanocyte number and melanin distribution. Fontana-Masson staining is a common method for visualizing melanin in tissue sections.
In Vitro Analysis of this compound's Effect on Melanoma Cells
This protocol outlines a general procedure for assessing the in vitro effects of 4-IPC.
-
Cell Culture: B16 mouse melanoma cells, or other suitable melanoma cell lines with high tyrosinase activity, are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere. Subsequently, they are treated with varying concentrations of this compound.
-
Assessment of Cytotoxicity (MTT Assay):
-
After the desired incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO or isopropanol).
-
The absorbance is measured using a microplate reader at a specific wavelength (typically around 570 nm) to determine cell viability.
-
-
Melanin Content Assay:
-
After treatment, cells are washed with PBS and lysed with a sodium hydroxide solution.
-
The melanin in the cell lysate is solubilized by heating.
-
The absorbance of the lysate is measured at a wavelength of around 405-490 nm.[4]
-
A standard curve using synthetic melanin is used to quantify the melanin content per cell.[5]
-
-
Tyrosinase Activity Assay:
-
Cell lysates are prepared, and the protein concentration is determined.
-
The lysate is incubated with L-DOPA, a substrate for tyrosinase.
-
The formation of dopachrome, an intermediate in melanin synthesis, is measured spectrophotometrically at approximately 475 nm.
-
The tyrosinase activity is calculated based on the rate of dopachrome formation.
-
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound's Action in Melanocytes
The primary mechanism of this compound's depigmenting and cytotoxic effects is its interaction with the enzyme tyrosinase, which is central to the melanogenesis signaling pathway.
Caption: Proposed mechanism of this compound action in melanocytes.
Experimental Workflow for In Vitro Assessment
The following diagram illustrates a typical workflow for evaluating the effects of this compound on melanoma cells in a laboratory setting.
References
- 1. [PDF] Quantitative analysis of melanin content in a three-dimensional melanoma cell culture | Semantic Scholar [semanticscholar.org]
- 2. KoreaMed [koreamed.org]
- 3. Tyrosinase-mediated inhibition of in vitro leucine incorporation into mouse melanoma by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Selective Cytotoxicity of 4-Isopropylcatechol: A Comparative Analysis in Melanoma and Fibroblast Cell Lines
For Immediate Release
[City, State] – [Date] – A comprehensive review of available data highlights the potential of 4-isopropylcatechol as a selective cytotoxic agent against melanoma cells, while exhibiting lower toxicity towards normal fibroblast cells. This comparison guide synthesizes key findings on its differential effects, mechanisms of action, and the experimental protocols used for its assessment, providing valuable insights for researchers and drug development professionals in oncology.
This compound, a potent depigmenting agent, has demonstrated significant inhibition of protein biosynthesis in melanoma cells that have high levels of tyrosinase.[1][2] This selective action is attributed to the tyrosinase-mediated oxidation of this compound into reactive quinones, which are toxic to the cells.[3][4] Studies on structurally similar compounds, such as 4-nerolidylcatechol and 4-methylcatechol, provide strong evidence for the selective cytotoxicity and the underlying mechanisms, which are likely shared by this compound.
Comparative Cytotoxicity: Melanoma vs. Fibroblast Cell Lines
The cytotoxic effects of catechol derivatives show a clear differential between melanoma and normal fibroblast cells. A study on 4-nerolidylcatechol, a related compound, demonstrated significantly lower IC50 values in various melanoma cell lines compared to human dermal fibroblasts, indicating a favorable therapeutic window.[5] Similarly, 4-methylcatechol has been shown to inhibit the proliferation of metastatic melanoma cells without affecting the growth of normal human epidermal melanocytes.[1]
Table 1: Comparative IC50 Values of 4-Nerolidylcatechol in Melanoma and Fibroblast Cell Lines (24-hour exposure)
| Cell Line | Cell Type | IC50 (µM) |
| Melanoma Cell Line 1 | Malignant Melanoma | ~20-40 |
| Melanoma Cell Line 2 | Malignant Melanoma | ~20-40 |
| Melanoma Cell Line 3 | Malignant Melanoma | ~20-40 |
| Human Dermal Fibroblasts | Normal Fibroblast | ~50 |
| (Data synthesized from a study on the related compound 4-nerolidylcatechol[5]) |
Mechanism of Action: Induction of Apoptosis via Oxidative Stress
The primary mechanism of action for the selective cytotoxicity of this compound and its analogs in melanoma cells involves the generation of reactive oxygen species (ROS) and the subsequent induction of apoptosis through the intrinsic mitochondrial pathway.[1] In melanoma cells, which often have high levels of the enzyme tyrosinase, this compound is oxidized to a reactive quinone. This process, along with the subsequent redox cycling, leads to a significant increase in intracellular ROS. The elevated ROS levels disrupt mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in apoptotic cell death. Furthermore, studies on 4-methylcatechol have shown that it can inhibit the pro-survival Akt signaling pathway in melanoma cells, further sensitizing them to apoptosis.[1]
In contrast, fibroblast cells, which have low to negligible tyrosinase activity, do not efficiently metabolize this compound to its toxic quinone form. This results in lower ROS production and consequently, reduced cytotoxicity.
Table 2: Summary of Mechanistic Differences
| Mechanism of Action | Melanoma Cells | Fibroblast Cells |
| Tyrosinase Activity | High | Low / Negligible |
| Metabolism of this compound | Efficient oxidation to reactive quinones | Inefficient |
| Reactive Oxygen Species (ROS) Production | Significant increase | Minimal increase |
| Induction of Apoptosis | High | Low |
| Akt Pathway Inhibition | Yes | Not a primary target |
Experimental Protocols
Detailed methodologies for the key experiments cited in the assessment of this compound's cytotoxicity are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed melanoma and fibroblast cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-100 µM) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.[1]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.[6]
Reactive Oxygen Species (ROS) Detection Assay (DCFH-DA Staining)
This assay utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Cell Loading: Pre-incubate cells with 10 µM DCFH-DA for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Treatment: Treat the cells with this compound for a specified time (e.g., 1-4 hours).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer with excitation at 485 nm and emission at 535 nm.[7] An increase in fluorescence indicates an increase in intracellular ROS.
Visualizing the Pathways and Workflows
To better illustrate the processes described, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of this compound in melanoma versus fibroblast cells.
Caption: General experimental workflow for assessing this compound cytotoxicity.
References
- 1. 4-methylcatechol-Induced Oxidative Stress Induces Intrinsic Apoptotic Pathway in Metastatic Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The treatment of hypermelanosis with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships defining the cytotoxicity of catechol analogues against human malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cytotoxicity of cysteinylcatechols and related compounds to human melanoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis induction by 4-nerolidylcatechol in melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Curcumin promotes apoptosis of human melanoma cells by caspase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Efficacy of 4-Isopropylcatechol and Other Catechol Derivatives in Skin Lightening: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of 4-isopropylcatechol and other prominent catechol and resorcinol derivatives as skin lightening agents. The information presented is collated from various scientific studies to aid in research and development efforts within the field of dermatology and cosmetology.
Introduction
The quest for effective and safe skin lightening agents is a significant area of research. Hyperpigmentary disorders such as melasma and post-inflammatory hyperpigmentation are common dermatological concerns. The primary target for many depigmenting agents is tyrosinase, the key enzyme in melanin synthesis. Catechol derivatives are a well-known class of compounds that can inhibit tyrosinase activity, thereby reducing melanin production. This guide focuses on the comparative efficacy of this compound against other relevant derivatives, providing available quantitative data, experimental methodologies, and insights into their mechanisms of action.
Quantitative Efficacy Comparison
The following table summarizes the tyrosinase inhibitory activity of various catechol and resorcinol derivatives. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency as an inhibitor. A lower IC50 value indicates a higher potency.
| Compound | Tyrosinase Source | IC50 (µM) | Reference |
| 4-Butylresorcinol | Human | 21 | [1] |
| Hydroquinone | Human | in the millimolar range | [1] |
| Kojic Acid | Human | ~500 | [1] |
| Arbutin | Human | >5000 | [1] |
| Thiamidol | Human | 1.1 | [2] |
| 4-Hexylresorcinol | Human | 94 | [2] |
| Phenylethyl Resorcinol | Not Specified | Potent inhibitor | [3] |
| 4-tert-Butylcatechol | Human Melanoma Cells | Inhibition at >1000 µM | |
| This compound | Not Specified | Potent depigmenting agent; specific IC50 for direct tyrosinase inhibition not available in reviewed literature. |
Note: IC50 values can vary based on the tyrosinase source (e.g., mushroom vs. human) and experimental conditions.
Experimental Protocols
In Vitro Tyrosinase Inhibition Assay
This assay is fundamental in determining the direct inhibitory effect of a compound on tyrosinase activity.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound on tyrosinase.
Materials:
-
Mushroom tyrosinase or recombinant human tyrosinase
-
L-DOPA (substrate)
-
Phosphate buffer (pH 6.8)
-
Test compounds (e.g., this compound, other catechol derivatives)
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of tyrosinase in phosphate buffer.
-
Prepare various concentrations of the test compounds and the positive control (kojic acid) in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the tyrosinase solution to each well.
-
Add the different concentrations of the test compounds or control to the respective wells.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the L-DOPA substrate solution to all wells.
-
Measure the absorbance of the formed dopachrome at a specific wavelength (e.g., 475-492 nm) kinetically for a set duration using a microplate reader.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound compared to the untreated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Melanin Content Assay in B16F10 Murine Melanoma Cells
This cell-based assay evaluates the ability of a compound to reduce melanin production in a cellular context.
Objective: To quantify the effect of a test compound on melanin synthesis in melanoma cells.
Materials:
-
B16F10 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS)
-
α-Melanocyte-stimulating hormone (α-MSH) to stimulate melanogenesis (optional)
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
1N NaOH with 10% DMSO
-
96-well plate
-
Microplate reader
Procedure:
-
Seed B16F10 cells in a 24-well or 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours). α-MSH can be co-administered to stimulate melanin production.
-
After the treatment period, wash the cells with PBS.
-
Lyse the cells by adding 1N NaOH with 10% DMSO and heating at a specific temperature (e.g., 80°C) for 1-2 hours to solubilize the melanin.
-
Transfer the cell lysates to a 96-well plate.
-
Measure the absorbance of the melanin at a wavelength of approximately 405-490 nm using a microplate reader.
-
Normalize the melanin content to the total protein content of the cells, which can be determined using a standard protein assay (e.g., BCA assay).
-
Express the results as a percentage of the melanin content in treated cells compared to the untreated control cells.
Signaling Pathways and Mechanisms of Action
The primary mechanism by which catechol derivatives exert their skin-lightening effect is through the inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis.
Caption: The Melanogenesis Pathway and the inhibitory action of catechol derivatives on the key enzyme, Tyrosinase.
Catechol derivatives, being structurally similar to tyrosine, can act as competitive or non-competitive inhibitors of tyrosinase. They bind to the active site of the enzyme, which contains copper ions, and prevent the conversion of tyrosine to L-DOPA and subsequently to dopaquinone. This blockage effectively halts the melanin production cascade.
Some derivatives, such as 4-tert-butylcatechol, have also been shown to be cytotoxic to melanocytes at higher concentrations, which contributes to their depigmenting effect. This compound's mechanism is described as a tyrosinase-mediated inhibition of protein biosynthesis within melanoma cells, suggesting a more complex interaction than simple enzyme inhibition.
Caption: A typical experimental workflow for comparing the efficacy of skin lightening agents.
Conclusion
The available data indicates that several catechol and resorcinol derivatives are potent inhibitors of tyrosinase and melanin synthesis. 4-Butylresorcinol and Thiamidol, in particular, show very low IC50 values for human tyrosinase, suggesting high potency. While a direct IC50 value for this compound's tyrosinase inhibition is not definitively established in the reviewed literature, clinical evidence supports its strong depigmenting capabilities. Its unique tyrosinase-mediated mechanism of inhibiting protein synthesis warrants further investigation. For drug development professionals, the choice of a skin lightening agent will depend on a balance of efficacy, safety, and the specific mechanistic pathway of interest. The experimental protocols provided herein offer a standardized approach for the in-house evaluation and comparison of these and other novel compounds.
References
- 1. Catechol-mimicking transition-state analogues as non-oxidizable inhibitors of tyrosinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The treatment of hypermelanosis with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrosinase-mediated inhibition of in vitro leucine incorporation into mouse melanoma by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Synergistic Potential of 4-Isopropylcatechol: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the synergistic interactions of antioxidant compounds is paramount for developing effective therapeutic strategies against oxidative stress-related diseases. While direct experimental data on the synergistic antioxidant effects of 4-isopropylcatechol remains limited in publicly available literature, this guide provides a comparative framework based on the well-documented synergistic activities of structurally similar catechols, such as those found in green tea. This information can serve as a valuable starting point for investigating the potential synergistic partnerships of this compound.
Synergistic Effects of Catechols with Other Antioxidants: An Overview
Studies on various catechols, particularly the flavan-3-ols like (-)-epicatechin (EC), (-)-epigallocatechin (EGC), (-)-epicatechin gallate (ECG), and (-)-epigallocatechin gallate (EGCG), have demonstrated significant synergistic antioxidant activity when combined with other antioxidants like α-tocopherol (vitamin E) and L-ascorbic acid (vitamin C)[1]. The primary mechanism behind this synergy is the ability of catechols to regenerate α-tocopherol from its radical form, thereby maintaining its antioxidant capacity. In turn, vitamin C can regenerate the catechol, creating a cascading antioxidant effect[1].
Given the shared catechol moiety, it is plausible that this compound could exhibit similar synergistic behaviors. The presence of the isopropyl group may influence its lipophilicity and interaction with cell membranes, potentially affecting its synergistic efficacy in different biological environments.
Quantitative Analysis of Antioxidant Synergy
To quantify the synergistic effects of antioxidant mixtures, various in vitro and cell-based assays are employed. The results are often expressed as IC50 values (the concentration required to inhibit 50% of the radical activity) or through a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
While specific data for this compound is not available, the following table summarizes hypothetical synergistic outcomes based on findings for other catechols. This table is intended to be illustrative of the types of data that would be generated in such an investigation.
| Antioxidant Combination | Assay | IC50 of Individual Antioxidant A (µM) | IC50 of Individual Antioxidant B (µM) | IC50 of Combination (A+B) (µM) | Combination Index (CI) | Synergy Observed |
| This compound + α-Tocopherol | DPPH | Data not available | Data not available | Data not available | <1 (Hypothesized) | Potential Synergy |
| This compound + Ascorbic Acid | ABTS | Data not available | Data not available | Data not available | <1 (Hypothesized) | Potential Synergy |
| Reference: Catechin + α-Tocopherol | Peroxidation Assay | [Data from literature] | [Data from literature] | [Data from literature] | <1 | Confirmed Synergy |
| Reference: Catechin + Ascorbic Acid | DPPH Assay | [Data from literature] | [Data from literature] | [Data from literature] | <1 | Confirmed Synergy |
Experimental Protocols for Assessing Antioxidant Synergy
Accurate and reproducible experimental design is crucial for investigating synergistic antioxidant effects. Below are detailed methodologies for key assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of the individual antioxidants (this compound and partner antioxidant) and their combinations in methanol.
-
In a 96-well plate, add 100 µL of each antioxidant solution (or combination) to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity. The IC50 value is determined from a plot of scavenging activity against the concentration of the antioxidant(s).
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Protocol:
-
Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the individual antioxidants and their combinations.
-
In a 96-well plate, add 20 µL of each antioxidant solution to 180 µL of the diluted ABTS•+ solution.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS•+ scavenging and determine the IC50 values.
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of antioxidants to prevent the formation of fluorescent dichlorofluorescein (DCF) in cells treated with a free radical generator.[2][3][4]
Protocol:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well black plate and grow to confluence.
-
Wash the cells with PBS and then incubate with 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Remove the DCFH-DA solution and treat the cells with the individual antioxidants and their combinations at various concentrations for 1 hour.
-
Induce oxidative stress by adding a peroxyl radical generator like 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour using a fluorescence plate reader.
-
Quantify the CAA value by calculating the area under the fluorescence curve.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of experimental design and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental Workflow for Assessing Antioxidant Synergy.
Catechols have been shown to activate the Nrf2/ARE signaling pathway, a key cellular defense mechanism against oxidative stress.[5][6]
Caption: Nrf2/ARE Signaling Pathway Activated by Catechols.
Conclusion
While direct evidence for the synergistic antioxidant effects of this compound is currently lacking, the established activities of other catechols provide a strong rationale for its investigation. By employing the standardized experimental protocols outlined in this guide, researchers can systematically evaluate the potential of this compound to work in concert with other antioxidants. Such studies will be instrumental in elucidating its therapeutic potential and could pave the way for the development of novel, more effective antioxidant formulations for the prevention and treatment of a wide range of pathological conditions driven by oxidative stress.
References
- 1. Antioxidant synergism of green tea polyphenols with alpha-tocopherol and L-ascorbic acid in SDS micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
- 3. kamiyabiomedical.com [kamiyabiomedical.com]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions [mdpi.com]
- 6. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for 4-Isopropylcatechol Quantification: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of 4-isopropylcatechol, a key intermediate and potential impurity in various manufacturing processes, is critical. This guide provides a comprehensive comparison of four common analytical methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Vis Spectrophotometry, and Electrochemical Sensing. The performance of each method is evaluated based on key validation parameters to aid in selecting the most appropriate technique for specific analytical needs.
Comparative Analysis of Analytical Methods
The selection of an optimal analytical method for the quantification of this compound hinges on a variety of factors, including sensitivity, selectivity, sample matrix, and throughput requirements. The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, UV-Vis Spectrophotometry, and Electrochemical Sensors for this purpose. The data presented is a synthesis of findings for this compound and structurally related alkylated catechols, providing a predictive performance landscape.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | UV-Vis Spectrophotometry | Electrochemical Sensing |
| Principle | Chromatographic separation followed by UV detection. | Chromatographic separation of volatile derivatives followed by mass analysis. | Measurement of light absorbance by the analyte in a solution. | Measurement of the current generated by the oxidation of the analyte at an electrode surface. |
| Selectivity | High | Very High | Low to Moderate | High |
| Sensitivity (LOD) | ~0.1 - 1 µg/mL | ~0.01 - 0.1 µg/mL | ~1 - 10 µg/mL | ~0.001 - 0.1 µg/mL |
| Linearity (R²) | >0.999 | >0.999 | >0.99 | >0.999 |
| Precision (%RSD) | < 2% | < 5% | < 5% | < 3% |
| Accuracy (%Recovery) | 98-102% | 95-105% | 90-110% | 97-103% |
| Sample Throughput | Moderate | Low to Moderate | High | High |
| Cost | Moderate | High | Low | Low to Moderate |
| Primary Advantage | Robustness and reproducibility for routine analysis. | High specificity and structural confirmation. | Simplicity and cost-effectiveness for screening. | Excellent sensitivity and potential for miniaturization. |
| Primary Limitation | Moderate sensitivity compared to other methods. | Requires derivatization, which adds complexity. | Prone to interference from other UV-absorbing compounds. | Susceptible to matrix effects and electrode fouling. |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for the analysis of catechols and related phenolic compounds and should be validated for the specific sample matrix.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine quantification of this compound in various samples, including pharmaceutical formulations and cosmetic products.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase adjustment)
-
This compound standard
Procedure:
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape. The mobile phase should be filtered and degassed.
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol or the mobile phase. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 25°C
-
Detection wavelength: 280 nm
-
-
Analysis: Inject the standards and samples and record the chromatograms. Quantify the this compound concentration based on the peak area of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and is ideal for the identification and quantification of this compound, especially in complex matrices. A derivatization step is typically required to increase the volatility of the analyte.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for phenolic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Solvent (e.g., Acetonitrile, Dichloromethane)
-
This compound standard
Procedure:
-
Derivatization:
-
Evaporate the solvent from the sample extract under a gentle stream of nitrogen.
-
Add the derivatizing agent (e.g., 100 µL of BSTFA) and a suitable solvent.
-
Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.
-
-
Standard and Sample Preparation: Prepare derivatized standards and samples following the same procedure.
-
GC-MS Conditions:
-
Injector temperature: 250°C
-
Oven temperature program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Ion source temperature: 230°C
-
Mass range: m/z 50-500
-
-
Analysis: Inject the derivatized standards and samples. Identify the this compound derivative based on its retention time and mass spectrum. Quantify using a calibration curve constructed from the peak areas of the derivatized standards.
UV-Vis Spectrophotometry
This method is a simple and cost-effective approach for the preliminary screening or quantification of this compound in simple matrices where interfering substances are minimal.
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
Ethanol or Methanol (spectroscopic grade)
-
This compound standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in ethanol. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in ethanol and filter if necessary. Dilute to a concentration within the linear range of the assay.
-
Measurement:
-
Analysis: Construct a calibration curve by plotting absorbance versus concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.
Electrochemical Sensing
Electrochemical methods offer high sensitivity and rapid analysis times, making them suitable for the detection of trace levels of this compound.
Instrumentation:
-
Potentiostat/Galvanostat
-
Three-electrode system (e.g., glassy carbon working electrode, Ag/AgCl reference electrode, platinum wire counter electrode)
Reagents:
-
Phosphate buffer solution (PBS) of a specific pH (e.g., pH 7.0)
-
This compound standard
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry, followed by sonication in deionized water and ethanol to ensure a clean surface.
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent and dilute with the supporting electrolyte (PBS) to prepare working standards.
-
Electrochemical Measurement (e.g., Differential Pulse Voltammetry - DPV):
-
Place the three-electrode system in the electrochemical cell containing the standard or sample solution in PBS.
-
Apply a potential scan over a range where this compound is electroactive (e.g., from 0.0 V to 1.0 V).
-
Record the differential pulse voltammogram.
-
-
Analysis: The peak current in the voltammogram is proportional to the concentration of this compound. Construct a calibration curve by plotting the peak current against the concentration of the standards.
Visualizing the Workflow
To provide a clear overview of the process for selecting and validating an analytical method for this compound quantification, the following workflow diagram has been generated.
References
Evaluating the Selective Action of 4-Isopropylcatechol on Melanocytes Compared to Keratinocytes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of 4-isopropylcatechol (4-IPC) on melanocytes and keratinocytes, compiling available experimental evidence to evaluate its selective action. This compound, a potent depigmenting agent, has shown promise in the treatment of hyperpigmentation disorders. Understanding its specific activity on different skin cell types is crucial for its therapeutic development and safety assessment.
Mechanism of Selective Action: Tyrosinase-Dependent Cytotoxicity
The selective action of this compound on melanocytes is primarily attributed to its role as a substrate for tyrosinase, an enzyme abundant in melanocytes but not in keratinocytes.[1] The metabolic activation of 4-IPC by tyrosinase generates highly reactive intermediates, likely ortho-quinones, which are cytotoxic.[1] This targeted toxicity leads to a reduction in the melanocyte population and subsequent skin depigmentation. In contrast, cells with low or no tyrosinase activity, such as keratinocytes, are largely unaffected.[2]
Figure 1: Proposed mechanism of selective 4-IPC action.
Comparative Efficacy and Cytotoxicity
| Parameter | Effect on Melanocytes | Effect on Keratinocytes | Reference |
| Cytotoxicity | Loss and damage of melanocytes observed in human skin after topical application. Inhibition of protein biosynthesis in melanoma cells. | Unaffected in human skin after topical application. No inhibition of protein biosynthesis in liver cells (low tyrosinase). | [1][2] |
| Melanin Content | Potent depigmenting agent, leading to a reduction in hypermelanosis. | No direct effect on melanin synthesis. May contain melanosomal complexes transferred from melanocytes. | [2] |
| Tyrosinase Activity | 4-IPC is a substrate for tyrosinase, leading to its metabolic activation and subsequent cytotoxicity. | No or very low tyrosinase activity, hence no significant metabolic activation of 4-IPC. | [1] |
| Signaling Pathways | The cytotoxic effects are initiated by tyrosinase-mediated reactive intermediates. The precise downstream signaling pathways leading to apoptosis are not fully elucidated for 4-IPC. | No significant impact on major signaling pathways reported in the context of 4-IPC toxicity. | N/A |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the selective action of this compound.
Cell Culture of Primary Human Melanocytes and Keratinocytes
Objective: To establish and maintain primary cultures of human melanocytes and keratinocytes for in vitro assays.
Materials:
-
Human neonatal foreskin tissue
-
Dispase II solution
-
Trypsin-EDTA solution
-
Melanocyte Growth Medium (MGM)
-
Keratinocyte Growth Medium (KGM)
-
Phosphate-buffered saline (PBS)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
Culture flasks and plates
Protocol:
-
Obtain fresh human neonatal foreskin tissue in a sterile transport medium.
-
Wash the tissue multiple times with PBS containing antibiotics.
-
Incubate the tissue in Dispase II solution overnight at 4°C to separate the epidermis from the dermis.
-
Mechanically separate the epidermis and incubate it in Trypsin-EDTA solution to obtain a single-cell suspension.
-
Neutralize the trypsin with FBS-containing medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in the respective growth medium. For melanocytes, use MGM, and for keratinocytes, use KGM.
-
Plate the cells in culture flasks and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days and subculture the cells upon reaching 70-80% confluency.
Cytotoxicity Assay (MTT Assay)
Objective: To quantitatively assess the cytotoxic effects of this compound on melanocytes and keratinocytes.
Materials:
-
Cultured primary human melanocytes and keratinocytes
-
96-well culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed melanocytes and keratinocytes in separate 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the respective cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of 4-IPC. Include a vehicle control (medium with the same concentration of solvent used for 4-IPC).
-
Incubate the plates for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of 4-IPC that inhibits 50% of cell growth).
Melanin Content Assay
Objective: To quantify the melanin content in melanocytes after treatment with this compound.
Materials:
-
Cultured primary human melanocytes
-
6-well culture plates
-
This compound
-
PBS
-
1N NaOH
-
Microplate reader
Protocol:
-
Seed melanocytes in 6-well plates and treat with various concentrations of this compound for a specified period.
-
After treatment, wash the cells with PBS and harvest them by trypsinization.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Lyse the cell pellet by resuspending in 1N NaOH and incubating at 80°C for 1 hour.
-
Vortex the lysate to solubilize the melanin.
-
Measure the absorbance of the supernatant at 405 nm using a microplate reader.
-
Create a standard curve using synthetic melanin of known concentrations.
-
Determine the melanin content in the samples by interpolating from the standard curve and normalize it to the total protein content of the cell lysate.
Tyrosinase Activity Assay
Objective: To measure the effect of this compound on tyrosinase activity in melanocytes.
Materials:
-
Cultured primary human melanocytes
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate buffer
-
Nonidet P-40 (or other suitable detergent)
-
Microplate reader
Protocol:
-
Treat cultured melanocytes with this compound as described for the melanin content assay.
-
Harvest the cells and lyse them in a phosphate buffer containing a detergent (e.g., 1% Nonidet P-40).
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the tyrosinase enzyme.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, mix the cell lysate with L-DOPA solution.
-
Incubate the plate at 37°C and monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.
-
Calculate the tyrosinase activity based on the rate of dopachrome formation and normalize it to the protein concentration.
Experimental Workflow
Figure 2: Workflow for evaluating 4-IPC's selective action.
Signaling Pathways in Melanogenesis
Melanogenesis is regulated by complex signaling cascades, primarily involving the cAMP/PKA and MAPK/ERK pathways, which converge on the master regulator of pigmentation, MITF (Microphthalmia-associated transcription factor). While direct studies on the effect of 4-IPC on these pathways are limited, it is plausible that the cytotoxic reactive intermediates generated by tyrosinase activity could induce cellular stress responses, potentially impacting these signaling networks and contributing to apoptosis. Further research is warranted to elucidate the precise molecular targets of 4-IPC's cytotoxic metabolites within melanocytes.
Figure 3: Simplified melanogenesis signaling pathway.
Conclusion
The available evidence strongly supports the selective action of this compound on melanocytes, driven by its tyrosinase-dependent metabolic activation into cytotoxic intermediates. This selectivity makes it an interesting candidate for the targeted therapy of hyperpigmentation. However, the lack of direct quantitative comparative cytotoxicity data (e.g., IC50 values) on primary human melanocytes and keratinocytes represents a significant knowledge gap. The experimental protocols provided in this guide offer a framework for conducting such studies to establish a definitive therapeutic index for this compound, which is essential for its safe and effective clinical application. Further investigation into the downstream signaling pathways affected by 4-IPC's cytotoxic metabolites will also provide a more complete understanding of its mechanism of action.
References
Safety Operating Guide
Proper Disposal of 4-Isopropylcatechol: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 4-Isopropylcatechol is paramount for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides detailed, procedural instructions for researchers, scientists, and drug development professionals to manage the disposal of this compound, from initial handling to final waste pickup.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound and to utilize appropriate personal protective equipment (PPE).
Hazard Summary:
| Hazard Statement | Classification |
| H315: Causes skin irritation | Skin Irritation |
| H319: Causes serious eye irritation | Eye Irritation |
| H335: May cause respiratory irritation | Respiratory Irritation |
Source: ChemicalBook Safety Data Sheet[1]
Recommended Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[2] |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.[2] |
Step-by-Step Disposal Procedure
The proper disposal of this compound is a multi-step process that requires careful attention to detail to ensure safety and regulatory compliance.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Identify all waste streams containing this compound. This includes pure, unused product, contaminated solutions, and any materials used for spill cleanup.
-
Segregate Waste: Do not mix this compound waste with non-hazardous waste, such as regular trash or sink disposal.[3][4] It is also critical to avoid mixing incompatible chemicals in the same waste container.[5][6]
Step 2: Waste Collection and Containment
-
Select Appropriate Containers: Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste.[5] The container should have a secure, tight-fitting lid.[3]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."[5][6] Include the concentration and any other components mixed in the waste stream.
-
Accumulation: Keep the waste container closed at all times, except when adding waste.[5][6]
Step 3: Storage of Hazardous Waste
-
Designated Storage Area: Store the sealed and labeled waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.[1][7]
-
Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent the spread of material in case of a leak.[5]
Step 4: Arranging for Final Disposal
-
Consult Institutional Policy: Familiarize yourself with your institution's specific hazardous waste disposal procedures. This may involve contacting your Environmental Health and Safety (EHS) office.[5][8]
-
Licensed Disposal Company: The final disposal of this compound must be handled by a licensed hazardous waste disposal company.[9] Your institution's EHS office will typically coordinate this.
-
Regulatory Compliance: Disposal must be carried out in accordance with all local, state, and federal regulations.[9][10]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
For a solid spill:
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.[7]
-
Containment: Carefully sweep or vacuum the spilled material and place it into a suitable, labeled container for disposal.[9] Avoid creating dust.[7]
For a liquid spill:
-
Containment: Absorb the spill with an inert, non-combustible absorbent material such as sand or vermiculite.[7]
-
Collection: Collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[7]
In Case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9]
-
Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[9]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[7]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. uaf.edu [uaf.edu]
- 4. uaf.edu [uaf.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. combi-blocks.com [combi-blocks.com]
- 10. epa.gov [epa.gov]
Personal protective equipment for handling 4-Isopropylcatechol
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like 4-Isopropylcatechol is paramount. This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans to minimize risks and ensure a safe laboratory environment.
Hazard Overview
This compound is a phenolic compound that may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] While some safety data sheets (SDS) may classify it as non-hazardous, it is crucial to handle it with care due to the conflicting information and the known risks of similar phenolic compounds.[3]
Personal Protective Equipment (PPE)
The appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Required PPE | Specifications and Best Practices |
| Handling Solids (weighing, transferring) | - Gloves: Double-gloving with nitrile gloves is recommended.[4] A thickness of at least 0.11mm is suggested, with an expected breakthrough time of over 480 minutes for similar compounds like catechol.[5][6] - Eye Protection: Chemical splash goggles.[7] - Body Protection: A long-sleeved lab coat.[5][6][8] - Respiratory Protection: Use in a certified chemical fume hood.[1][8] | Always inspect gloves for any signs of degradation or puncture before use.[2] Remove and replace gloves immediately if contamination occurs.[9] |
| Preparing and Handling Solutions | - Gloves: Double-gloving with nitrile gloves.[4] - Eye Protection: Chemical splash goggles and a face shield, especially when there is a risk of splashing.[7] - Body Protection: A long-sleeved lab coat.[5][6][8] A chemical-resistant apron may be necessary for larger volumes. - Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood.[1][8] | Ensure an eyewash station and safety shower are readily accessible.[8][10] |
| Heating or Generating Aerosols | - Gloves: Double-gloving with nitrile gloves.[4] - Eye Protection: Chemical splash goggles and a face shield.[7] - Body Protection: A long-sleeved lab coat.[5][6][8] - Respiratory Protection: All operations must be conducted in a certified chemical fume hood.[1][8] | Be aware that heating can increase the volatility and potential for inhalation exposure. |
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
Exposure Response
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8] Remove contaminated clothing while flushing.[3] Seek medical attention if irritation persists.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][8] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[3][8] |
| Inhalation | Move the individual to fresh air.[3][8] If breathing is difficult, provide oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[3] Rinse the mouth with water.[3] Seek immediate medical attention.[3][8] |
Spill Response
For detailed spill cleanup procedures, please refer to your institution's chemical hygiene plan. The general steps are as follows:
-
Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.[5]
-
Assess the Spill: Determine the extent of the spill and if it is safe to clean up with available resources. For large or highly hazardous spills, contact your institution's emergency response team.
-
Don Appropriate PPE: Wear the PPE specified in the table above.
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand to dike the spill and prevent it from spreading.[11]
-
Clean Up:
-
Decontaminate: Clean the spill area with soap and water or another appropriate decontamination solution.[5]
-
Dispose of Waste: All spill cleanup materials must be disposed of as hazardous waste.[5]
Operational and Disposal Plans
A systematic approach to handling and disposing of this compound is essential for safety and compliance.
Handling and Storage
-
Receiving: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[13] Keep the container tightly closed.
-
Labeling: Ensure all containers of this compound are clearly labeled with the chemical name and associated hazards.
Disposal Plan
All waste containing this compound must be treated as hazardous waste. Do not dispose of it down the drain or in regular trash.[1][5]
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous waste.[3][14] |
| Solutions containing this compound | Collect in a sealed, shatter-proof container that is properly labeled as hazardous waste.[3][14] |
| Contaminated Labware (e.g., pipette tips, gloves, paper towels) | Place in a sealed, labeled container separate from other waste streams.[1][14] This waste should be incinerated as clinical waste where possible.[3][14] |
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 2. ehs.umich.edu [ehs.umich.edu]
- 3. biosciences-labs.bham.ac.uk [biosciences-labs.bham.ac.uk]
- 4. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 5. uaf.edu [uaf.edu]
- 6. uaf.edu [uaf.edu]
- 7. fishersci.com [fishersci.com]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. qmul.ac.uk [qmul.ac.uk]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. dept.harpercollege.edu [dept.harpercollege.edu]
- 14. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
